Ethyl 3-(2-cyanophenoxy)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-cyanophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-15-12(14)7-8-16-11-6-4-3-5-10(11)9-13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOQUFMMJGCIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for Ethyl 3-(2-cyanophenoxy)propanoate, a valuable intermediate in pharmaceutical and agrochemical research. The document details the core synthetic strategy, a representative experimental protocol, and expected analytical data for the target compound.
Introduction
This compound is an organic molecule of interest due to its potential applications as a building block in the synthesis of more complex biologically active compounds. Its structure, featuring a cyanophenoxy moiety linked to an ethyl propanoate chain, offers multiple points for further chemical modification. This guide focuses on a robust and widely applicable method for its synthesis: the Williamson ether synthesis.
Core Synthesis Pathway: Williamson Ether Synthesis
The most direct and established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-cyanophenol acts as the nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate to form the desired ether linkage.
The overall reaction is depicted below:
Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.
The reaction is typically carried out in the presence of a suitable base to deprotonate the phenolic hydroxyl group of 2-cyanophenol, thereby generating the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established principles of the Williamson ether synthesis and may require optimization for specific laboratory conditions and scales.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g | 10.0 |
| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 181.03 | 1.99 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| Acetone | C₃H₆O | 58.08 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Reaction Procedure
Caption: Step-by-step experimental workflow for the synthesis and purification.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.19 g, 10.0 mmol) and acetone (50 mL).
-
Stir the mixture until the 2-cyanophenol is completely dissolved.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.99 g, 11.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield
The expected yield for this type of reaction, after purification, can typically range from 70% to 90%, depending on the purity of the starting materials and the optimization of the reaction conditions.
| Product | Theoretical Yield (g) | Typical Yield Range (%) |
| This compound | 2.19 | 70 - 90 |
Characterization of this compound
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | dd | 1H | Ar-H |
| ~7.50 | ddd | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~6.95 | t | 1H | Ar-H |
| ~4.30 | t | 2H | -O-CH₂ -CH₂- |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ |
| ~2.90 | t | 2H | -O-CH₂-CH₂ - |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C =O |
| ~160.0 | Ar-C -O |
| ~134.0 | Ar-C H |
| ~133.5 | Ar-C H |
| ~122.0 | Ar-C H |
| ~118.0 | -C ≡N |
| ~115.0 | Ar-C H |
| ~104.0 | Ar-C -CN |
| ~66.0 | -O-C H₂-CH₂- |
| ~61.0 | -O-C H₂-CH₃ |
| ~35.0 | -O-CH₂-C H₂- |
| ~14.0 | -O-CH₂-C H₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N stretch |
| ~1735 | C=O (ester) stretch |
| ~1600, 1500 | C=C (aromatic) stretch |
| ~1250 | C-O (aryl ether) stretch |
| ~1180 | C-O (ester) stretch |
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): m/z = 219.09
-
Major Fragmentation Peaks: Expect fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the ether bond.
Safety Considerations
-
2-Cyanophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Ethyl 3-bromopropanoate: Lachrymator. Causes skin and serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetone and Dichloromethane: Highly flammable (acetone) and volatile. Use in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. Refer to the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway for the laboratory-scale production of this compound. The outlined protocol, based on well-established chemical principles, offers a solid foundation for researchers to synthesize this valuable intermediate. The predicted analytical data serves as a useful reference for the characterization and purity assessment of the final product. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the specific experimental setup.
In-depth Technical Guide: Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-cyanophenoxy)propanoate (CAS No. 1099636-32-4) is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of publicly accessible experimental data for this specific compound. While its basic identifiers have been established, crucial quantitative properties and detailed experimental protocols remain largely undocumented in the public domain. This guide presents the available information and outlines a general approach for its characterization.
Chemical Identity
A crucial first step in the characterization of any chemical compound is the confirmation of its identity through established nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1099636-32-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CCOC1=CC=CC=C1C#N | - |
Physicochemical Properties
A comprehensive search for experimentally determined physicochemical properties of this compound did not yield specific quantitative data. This includes, but is not limited to, melting point, boiling point, and solubility data. For novel or less-studied compounds, these properties are typically determined empirically following synthesis and purification.
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A plausible method for the synthesis of this compound is the Williamson ether synthesis. This would involve the reaction of 2-cyanophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a suitable base.
Reaction Scheme:
General Procedure:
-
Dissolve 2-cyanophenol in a suitable aprotic polar solvent (e.g., acetone, DMF).
-
Add a slight molar excess of a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a designated period to form the phenoxide.
-
Add ethyl 3-bromopropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Characterization Methods
Following purification, the identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N), ester (C=O), and ether (C-O-C) stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) of the compound, ensuring it matches the calculated values for the molecular formula C₁₂H₁₃NO₃.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel or uncharacterized compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding any biological activity or involvement in signaling pathways for this compound. Investigating the biological effects of this compound would be a novel area of research. A potential starting point could be to screen the compound against a panel of biological targets, guided by the structural motifs present in the molecule (e.g., the cyanophenoxy group, which is found in some bioactive molecules).
Caption: A general workflow for the initial biological screening of a novel compound.
Conclusion
While the foundational chemical identity of this compound is established, a significant data gap exists concerning its detailed chemical and physical properties, as well as its biological activity. The information provided in this guide serves as a starting point for researchers and professionals in the field of drug development. Further empirical investigation is required to fully characterize this compound and explore its potential applications. The proposed synthetic and characterization workflows offer a roadmap for such future studies.
References
Structural Analysis of Ethyl 3-phenylpropanoate: A Technical Overview
Note to the reader: Initial research for "Ethyl 3-(2-cyanophenoxy)propanoate" did not yield sufficient structural data for a comprehensive analysis. This guide instead focuses on the closely related and well-characterized compound, Ethyl 3-phenylpropanoate. The structural principles and analytical techniques detailed herein are broadly applicable to similar ester compounds.
Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) is a carboxylic acid ester with a molecular weight of approximately 178.23 g/mol .[1][2] It is a colorless to pale yellow liquid with a characteristic fruity, floral odor.[1][3] This compound is sparingly soluble in water but miscible with organic solvents like ethanol and ether.[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][3][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] |
| Odor | Ethereal, rum, fruity, floral[3] |
| Boiling Point | 247-249 °C[5] |
| Density | ~1.01 g/mL[5] |
| Refractive Index | 1.4940[5] |
| Solubility | Sparingly soluble in water[1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of Ethyl 3-phenylpropanoate relies on several key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of Ethyl 3-phenylpropanoate, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different proton groups.[2][6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.29 - 7.16 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.11 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| 2.94 | Triplet | 2H | Methylene protons (Ar-CH₂-) |
| 2.60 | Triplet | 2H | Methylene protons (-CH₂-COO-) |
| 1.21 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
Data sourced from spectra recorded at 400 MHz in CDCl₃.[2][6]
¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 172.82 | Carbonyl carbon (-COO-) |
| 140.62 | Quaternary aromatic carbon (C-1) |
| 128.47 | Aromatic methine carbons (C-3/C-5 or C-2/C-6) |
| 128.30 | Aromatic methine carbons (C-2/C-6 or C-3/C-5) |
| 126.23 | Aromatic methine carbon (C-4) |
| 60.35 | Methylene carbon (-O-CH₂-) |
| 35.94 | Methylene carbon (-CH₂-COO-) |
| 31.01 | Methylene carbon (Ar-CH₂-) |
| 14.21 | Methyl carbon (-CH₃) |
Data sourced from spectra recorded at 22.53 MHz in CDCl₃.[2]
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 178 | 26.1 | [M]⁺ (Molecular Ion) |
| 104 | 100.0 | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | 62.5 | [C₇H₇]⁺ (Tropylium ion) |
| 105 | 44.7 | [C₇H₅O]⁺ |
| 107 | 46.1 | [C₇H₇O]⁺ |
| 77 | 15.4 | [C₆H₅]⁺ (Phenyl cation) |
Data obtained from EI-MS at 75 eV.[6]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of Ethyl 3-phenylpropanoate (approximately 0.05 mL) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5 mL) within an NMR tube.[6]
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for protons.[2][6]
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed to the sample.
-
A standard pulse sequence is used to acquire the ¹H spectrum.
-
The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse sequence is used.
-
The spectral width is set to cover all expected carbon signals (e.g., 0-200 ppm).
-
Data is processed similarly to the ¹H spectrum, with chemical shifts referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against m/z.
Visualizations
The following diagrams illustrate the structure of Ethyl 3-phenylpropanoate and a typical workflow for its structural analysis.
Caption: Chemical Structure of Ethyl 3-phenylpropanoate.
Caption: Workflow for Structural Analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3-(2-cyanophenoxy)propanoate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Mechanism of Action for Ethyl 3-(2-cyanophenoxy)propanoate
Executive Summary
This technical guide addresses the current scientific understanding of this compound. Following a comprehensive review of available literature, it is important to note that specific studies detailing the mechanism of action, biological targets, and associated signaling pathways for this compound are not presently available in the public domain.
However, the core chemical scaffold, the "2-cyanophenoxy" moiety, is present in a number of biologically active compounds. This guide, therefore, provides an in-depth analysis of these related compounds to offer insights into the potential biological activities of this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic or agrochemical potential of this and related molecules.
Analysis of the "2-Cyanophenoxy" Moiety: A Biologically Significant Scaffold
The 2-cyanophenoxy group appears to be a versatile pharmacophore, with derivatives exhibiting a range of biological activities. The analysis of compounds containing this moiety suggests potential applications in fungicidal, cardiovascular, and antibacterial research.
Fungicidal Activity
A notable compound containing the 2-cyanophenoxy moiety is Azoxystrobin, a broad-spectrum strobilurin fungicide. While the full structure of Azoxystrobin is more complex than this compound, the presence of this moiety is a key feature. The fungicidal activity of related compounds suggests that this compound could be investigated for similar properties.
Cardiovascular Activity
Research into phenoxypropanolamine derivatives has identified compounds with potential cardiovascular effects. Specifically, a 5-chloro-2-cyanophenoxy derivative has demonstrated both vasodilator and β-blocking activities. This indicates that the 2-cyanophenoxy scaffold may have applications in the development of novel treatments for cardiovascular diseases.
Antibacterial Activity
Derivatives of 2-(2-cyanophenoxy)quinoxaline have been synthesized and evaluated for their antibacterial properties. This line of research suggests that the 2-cyanophenoxy group can be incorporated into structures designed to target bacterial pathogens.
Postulated Experimental Workflow for Investigating this compound
Given the absence of specific biological data, a logical next step would be to subject this compound to a standard drug discovery and development workflow. The following diagram outlines a potential experimental approach.
Data Presentation
As no quantitative data for this compound is currently available, the following table is presented as a template for how such data, once generated, could be structured.
| Biological Activity | Assay Type | Test System | Result (e.g., IC50, EC50) | Reference |
| Hypothetical Fungicidal | Mycelial Growth Inhibition | Botrytis cinerea | Data Not Available | N/A |
| Hypothetical Vasodilator | Aortic Ring Relaxation | Rat Aorta | Data Not Available | N/A |
| Hypothetical Antibacterial | Minimum Inhibitory Conc. | Staphylococcus aureus | Data Not Available | N/A |
Conclusion and Future Directions
While a definitive mechanism of action for this compound cannot be provided at this time, the analysis of its core "2-cyanophenoxy" moiety reveals a promising starting point for further investigation. The fungicidal, cardiovascular, and antibacterial activities of related compounds suggest that this compound warrants further study.
Future research should focus on the systematic screening of this compound against a variety of biological targets to elucidate its pharmacological profile. The proposed experimental workflow provides a roadmap for such an investigation. The synthesis of analogues and subsequent structure-activity relationship studies will also be crucial in unlocking the full potential of this chemical scaffold. This document serves as a call to the scientific community to explore the uncharted biological landscape of this compound.
Spectroscopic Characterization of Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 3-(2-cyanophenoxy)propanoate. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data and includes a workflow for the characterization of novel chemical entities.
Introduction
This compound is a molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for more complex pharmaceutical agents. Its structure combines a flexible propanoate linker with a rigid, electron-withdrawing cyanophenoxy group. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide aims to provide a predictive framework for its spectroscopic signature and a practical guide for its experimental characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of its constituent fragments, namely 2-cyanophenol and ethyl 3-halopropanoates, as well as established principles of spectroscopic interpretation.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~7.65 | dd | 1H | Ar-H | Aromatic proton ortho to the cyano group, deshielded by its electron-withdrawing effect. |
| ~7.50 | ddd | 1H | Ar-H | Aromatic proton para to the cyano group. |
| ~7.10 | d | 1H | Ar-H | Aromatic proton ortho to the oxygen. |
| ~7.00 | ddd | 1H | Ar-H | Aromatic proton meta to the cyano group. |
| 4.25 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, adjacent to the ester oxygen. |
| 4.40 | t | 2H | Ar-O-CH₂- | Methylene protons adjacent to the phenoxy oxygen. |
| 2.95 | t | 2H | -CH₂-C(=O)- | Methylene protons alpha to the carbonyl group. |
| 1.30 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| 171.5 | C=O | Carbonyl carbon of the ester. |
| 160.0 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| 134.5 | Ar-C | Aromatic carbon. |
| 134.0 | Ar-C | Aromatic carbon. |
| 122.0 | Ar-C | Aromatic carbon. |
| 117.0 | -C≡N | Cyano group carbon. |
| 115.5 | Ar-C | Aromatic carbon. |
| 104.0 | Ar-C-CN | Aromatic carbon attached to the cyano group. |
| 65.0 | Ar-O-CH₂- | Methylene carbon adjacent to the phenoxy oxygen. |
| 61.0 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| 35.0 | -CH₂-C(=O)- | Methylene carbon alpha to the carbonyl group. |
| 14.0 | -CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1735 | Strong, Sharp | C=O stretch (Ester) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1180 | Strong | C-O stretch (Ester) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 219 | [M]⁺ (Molecular Ion) |
| 174 | [M - OCH₂CH₃]⁺ |
| 146 | [M - COOCH₂CH₃]⁺ |
| 120 | [C₇H₄NO]⁺ (cyanophenoxy fragment) |
| 102 | [C₆H₄CN]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is a low-melting solid or viscous oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane), cast a film on a KBr plate, and allow the solvent to evaporate.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (typically via a heated probe or GC column).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.
Caption: Workflow for the Synthesis and Spectroscopic Characterization of a Novel Compound.
Conclusion
An In-depth Technical Guide to the Predicted Solubility and Stability of Ethyl 3-(2-cyanophenoxy)propanoate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted solubility and stability of Ethyl 3-(2-cyanophenoxy)propanoate. As there is limited publicly available experimental data for this specific molecule, this document extrapolates its physicochemical properties based on data from structurally related compounds, including phenoxypropanoate esters, cyanophenols, and ethyl propanoate.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₁₂H₁₃NO₃ | - |
| Molecular Weight | 219.24 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous esters and phenols. |
| LogP | Estimated between 2.0 and 3.0 | Based on the hydrophobic nature of the phenyl ring and the ester group. |
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its polar (cyano and ester groups) and non-polar (phenyl ring and ethyl chain) moieties. It is anticipated to be poorly soluble in water but readily soluble in a range of organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic phenyl ring and ethyl ester group are expected to dominate, leading to limited aqueous solubility. 2-Cyanophenol is partially soluble in water, while ethyl propanoate is sparingly soluble[1][2]. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | These solvents are capable of interacting with the polar cyano and ester functionalities. 2- and 4-cyanophenol are soluble in acetone[3]. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | Ethyl propanoate is miscible with alcohol[2]. Cyanophenols are also soluble in methanol[3]. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | Ethyl propanoate is soluble in ether[4]. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The overall non-polar character of the molecule suggests good solubility in these solvents. 2- and 4-cyanophenol are soluble in chloroform[1][3]. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Moderately Soluble to Soluble | The presence of the benzene ring and ethyl group suggests some solubility in non-polar solvents. |
Predicted Stability Profile and Degradation Pathways
The primary route of degradation for this compound is expected to be the hydrolysis of the ester linkage, a reaction that is typically catalyzed by acid or base. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic conditions. The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions over extended periods.
| Condition | Predicted Stability | Anticipated Degradation Products | Rationale |
| Neutral (pH ~7) | Relatively stable | Slow hydrolysis to 3-(2-cyanophenoxy)propanoic acid and ethanol. | Ester hydrolysis is generally slow at neutral pH. |
| Acidic (pH < 7) | Unstable | Hydrolysis to 3-(2-cyanophenoxy)propanoic acid and ethanol. Under strongly acidic conditions (e.g., pH < 4), potential cleavage of the ether bond. | Acid-catalyzed hydrolysis of the ester is a common degradation pathway[5][6]. |
| Basic (pH > 7) | Highly unstable | Rapid hydrolysis to the salt of 3-(2-cyanophenoxy)propanoic acid and ethanol. | Base-catalyzed hydrolysis (saponification) of esters is typically rapid and irreversible[5][7][8]. |
| Elevated Temperature | Decreased stability | Accelerated hydrolysis across all pH ranges. | As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. |
| Oxidative Stress | Moderately stable | - | The molecule does not contain functional groups that are exceptionally prone to oxidation under normal conditions. Cyanophenols are noted to be incompatible with strong oxidizing agents[3][9]. |
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a compound such as this compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis)
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Assessment of Chemical Stability (Hydrolysis)
Objective: To evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
A series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature incubator or water bath
-
HPLC with a suitable detector
-
pH meter
Methodology:
-
Prepare stock solutions of this compound in a suitable organic co-solvent (e.g., acetonitrile) to ensure initial dissolution.
-
Add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration that is well below the compound's aqueous solubility. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or adding a suitable solvent).
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH.
-
A plot of log(k) versus pH can be used to visualize the pH-rate profile.
Visualizations
The following diagrams illustrate a logical workflow for solubility testing and the predicted pH-dependent stability of this compound.
References
- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 2. Ethyl propionate | 105-37-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
In-depth Technical Guide: Ethyl 3-(2-cyanophenoxy)propanoate
Compound Identification
Extensive searches for "Ethyl 3-(2-cyanophenoxy)propanoate" did not yield a specific CAS number or a standardized IUPAC name for this exact chemical structure in publicly available chemical databases and scientific literature. This suggests that the compound is either not well-characterized, is known by a different name, or is not commonly synthesized.
However, several structurally related compounds were identified. For researchers interested in this chemical scaffold, the following information on similar molecules may be relevant.
Structurally Related Compounds
Ethyl 2-(3-cyanophenoxy)acetate
-
CAS Number: 55197-25-6[1]
-
IUPAC Name: Ethyl 2-(3-cyanophenoxy)acetate[1]
-
Molecular Formula: C₁₁H₁₁NO₃[1]
-
Molecular Weight: 205.21 g/mol [1]
This compound shares the cyanophenoxy core but differs in the ethyl ester linkage, being an acetate derivative rather than a propanoate.
Fenoxaprop-P-ethyl
-
CAS Number: 71283-80-2[2]
-
IUPAC Name: ethyl (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate[2]
-
Molecular Formula: C₁₈H₁₆ClNO₅[2]
-
Activity: Herbicide[2]
While a more complex structure, it features a phenoxypropanoate moiety, which may be of interest for comparative studies.
Ethyl 3-cyanopropanoate
-
IUPAC Name: ethyl 3-cyanopropanoate[3]
This compound contains the ethyl propanoate and cyano functionalities but lacks the phenoxy linker.
Quantitative Data Summary
Due to the inability to identify the specific target compound, no quantitative data can be provided. For the related compound Ethyl 3-cyanopropanoate , the following data is available:
| Property | Value | Source |
| Molecular Weight | 127.14 g/mol | [3] |
| Molecular Formula | C₆H₉NO₂ | [3] |
| CAS Number | 10137-67-4 | [3] |
| Purity | ≥97% (Commercially available) | [4] |
| Storage | 4°C | [4] |
| SMILES | O=C(OCC)CCC#N | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of "this compound" could not be located. However, general synthetic strategies for related compounds can be informative. For instance, the synthesis of similar phenoxy esters often involves the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide.
A plausible, though unverified, synthetic route for the target compound could involve the reaction of 2-cyanophenol with ethyl 3-bromopropanoate in the presence of a base.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Signaling Pathways and Biological Activity
No information regarding the involvement of "this compound" in any signaling pathways or its biological activities has been found in the scientific literature. Research into this specific molecule would be required to elucidate its potential roles.
Conclusion
The requested compound, this compound, is not well-documented in publicly accessible scientific databases. This technical guide has provided information on structurally similar compounds that may serve as a starting point for researchers. Further investigation is needed to determine the physicochemical properties, synthetic routes, and biological activities of the target compound.
References
An In-depth Technical Guide to Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-cyanophenoxy)propanoate is a molecule of interest in synthetic and medicinal chemistry due to its unique combination of a cyanophenoxy moiety and a propanoate ester. The cyanophenoxy group can participate in various chemical transformations and may impart specific biological activities, while the ethyl propanoate portion can influence solubility, stability, and pharmacokinetic properties. This document outlines a proposed synthesis, potential chemical properties, and hypothetical biological activities of this compound, drawing parallels from related compounds.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this proposed pathway, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with ethyl 3-bromopropanoate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Preparation of the Reaction Mixture:
-
To a solution of 2-cyanophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-cyanophenoxide salt.
-
-
Nucleophilic Substitution:
-
To the reaction mixture, add ethyl 3-bromopropanoate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Physicochemical Properties (Hypothetical)
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |
| LogP | 2.5 - 3.5 (estimated) |
Spectroscopic Data (Illustrative)
The following are expected spectroscopic characteristics for this compound.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | * Aromatic protons (4H): δ 7.0-7.8 ppm (multiplets) * -OCH₂- (2H): δ 4.3-4.5 ppm (triplet) * -CH₂CO- (2H): δ 2.8-3.0 ppm (triplet) * -OCH₂CH₃ (3H): δ 1.2-1.4 ppm (triplet) |
| ¹³C NMR | * C=O (ester): δ ~170 ppm * Aromatic carbons: δ 110-160 ppm * C≡N: δ ~115 ppm * -OCH₂- (ester): δ ~61 ppm * -OCH₂- (ether): δ ~65 ppm * -CH₂CO-: δ ~35 ppm * -OCH₂CH₃: δ ~14 ppm |
| IR (cm⁻¹) | * C≡N stretch: ~2230 cm⁻¹ * C=O stretch (ester): ~1735 cm⁻¹ * C-O stretch (ether and ester): 1250-1000 cm⁻¹ * Aromatic C-H stretch: ~3050 cm⁻¹ * Aliphatic C-H stretch: 2980-2850 cm⁻¹ |
| Mass Spec (m/z) | * [M]⁺: 219.0895 (calculated for C₁₂H₁₃NO₃) |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, compounds with similar structural motifs, such as phenoxy herbicides, are known to exhibit biological activity. For instance, some phenoxyacetic acid derivatives act as synthetic auxins, leading to uncontrolled growth in plants. The cyanophenoxy moiety is also present in some fungicides like azoxystrobin.
A hypothetical mechanism of action could involve the inhibition of a key enzyme or interference with a signaling pathway. For instance, if acting as a fungicide, it might inhibit mitochondrial respiration.
Caption: Hypothetical inhibition of a target enzyme.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. The proposed synthetic route via Williamson ether synthesis offers a straightforward approach to its preparation. While its exact physicochemical and biological properties remain to be experimentally determined, analogies to related structures suggest potential applications in agrochemicals or pharmaceuticals. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity to unlock its full potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising molecule.
Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 3-(2-cyanophenoxy)propanoate is an organic molecule incorporating a cyanophenoxy group attached to an ethyl propanoate moiety. While the specific discovery and history of this compound are not documented in readily accessible literature, its structural motifs are present in various biologically active molecules. The cyanophenol group is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Similarly, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The combination of these functionalities in this compound suggests its potential as a scaffold in medicinal chemistry and drug discovery.[4][5][]
This guide outlines two plausible and efficient synthetic pathways for the preparation of this compound. Detailed experimental protocols, based on well-established analogous reactions, are provided to enable its synthesis and subsequent investigation.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound: the Williamson ether synthesis and the Michael addition.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[7][8] In this proposed pathway, the sodium salt of 2-cyanophenol (2-cyanophenoxide) is reacted with ethyl 3-bromopropanoate in an SN2 reaction.[9][10]
Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] In this proposed route, 2-cyanophenol acts as the nucleophile, adding to ethyl acrylate in the presence of a base catalyst.[12][13]
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthetic pathways.
Materials and Instrumentation
Reactants:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Cyanophenol | 611-20-1 | 119.12 | 149 | 93 |
| Ethyl 3-bromopropionate | 539-74-2 | 181.03 | 135-136 (50 mmHg) | - |
| Ethyl Acrylate | 140-88-5 | 100.12 | 99.4 | -71.2 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 1388 | 318 |
| Potassium Carbonate | 584-08-7 | 138.21 | - | 891 |
| Acetone | 67-64-1 | 58.08 | 56 | -95 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 153 | -61 |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
Protocol 1: Williamson Ether Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to form the sodium 2-cyanophenoxide.
-
Nucleophilic Substitution: Add ethyl 3-bromopropanoate (1.0 eq) dropwise to the reaction mixture.[14][15]
-
Reaction: Heat the mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Michael Addition
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq) and ethyl acrylate (1.2 eq) in acetone.
-
Catalyst Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter off the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure product.
Characterization and Data Presentation
The synthesized this compound should be characterized by standard analytical techniques.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.6-6.9 (m, 4H, Ar-H), 4.3 (t, 2H, -O-CH2-), 4.2 (q, 2H, -O-CH2-CH3), 2.8 (t, 2H, -CH2-CO-), 1.3 (t, 3H, -CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 171 (C=O), 160 (Ar-C-O), 134, 133, 121, 118, 115 (Ar-C), 103 (Ar-C-CN), 65 (-O-CH2-), 61 (-O-CH2-CH3), 35 (-CH2-CO-), 14 (-CH3) |
| IR (neat, cm-1) | 2230 (C≡N stretch), 1735 (C=O ester stretch), 1250 (C-O ether stretch) |
| Mass Spec (ESI-MS) | m/z: 220.09 [M+H]+ |
Potential Applications in Drug Development
While specific biological activities of this compound have not been reported, its structural components suggest several areas of potential therapeutic interest.
-
Anti-inflammatory Agents: Aryl propionic acid derivatives are a cornerstone of NSAID therapy.[3][16] The propanoate moiety in the target molecule could impart anti-inflammatory properties.
-
Anticancer Research: Phenolic compounds and their derivatives have been investigated for their anticancer activities.[17] Cyanobacteria, which produce a variety of bioactive compounds, are a source for drug discovery, including anticancer agents.[4][18] The cyanophenoxy group may contribute to cytotoxic or other anticancer effects.
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enabling interaction with enzyme active sites.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and potential utility of this compound. The detailed experimental protocols for the Williamson ether synthesis and Michael addition offer viable routes for its preparation, enabling further investigation by the scientific community. The structural relationship to known bioactive compounds suggests that this compound and its analogues may be promising candidates for future drug discovery and development efforts.
References
- 1. 2-Cyanophenol | 611-20-1 | FC54821 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C-Alkylation of hydroxyarenes by Michael reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Page loading... [guidechem.com]
- 15. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 16. kulturkaufhaus.de [kulturkaufhaus.de]
- 17. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Potential Biological Activities of Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-cyanophenoxy)propanoate is a small molecule whose biological activities have not been extensively reported in peer-reviewed literature. However, its structural motifs, particularly the 2-cyanophenoxy group and the propanoate ester, are present in compounds with known pharmacological and biological effects. This technical guide consolidates information on the potential biological activities of this compound based on the analysis of structurally related compounds. We hypothesize two primary potential activities: fungicidal action, due to the presence of the 2-cyanophenoxy moiety found in strobilurin fungicides, and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a known activity of phenoxy derivatives. This document provides detailed experimental protocols for investigating these potential activities and outlines a plausible synthetic pathway for the compound. All quantitative data from related compound studies are summarized, and key experimental workflows are visualized to aid in the design of future research.
Introduction
The exploration of novel small molecules for therapeutic or agrochemical applications is a cornerstone of chemical biology and drug discovery. This compound possesses a unique combination of a cyano-substituted aromatic ring linked via an ether to a propanoate ester. While direct biological data for this specific molecule is scarce, its constituent functional groups provide a rational basis for predicting its potential bioactivities.
The 2-cyanophenoxy group is a key structural feature of the highly successful strobilurin class of agricultural fungicides, such as azoxystrobin. This suggests that this compound may interfere with fungal mitochondrial respiration. Additionally, phenoxy acid and ester derivatives have been widely investigated as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2)[1].
This guide aims to provide a comprehensive technical overview of the potential biological activities of this compound, offering detailed experimental methodologies to enable its scientific investigation.
Potential Biological Activities and Mechanisms of Action
Fungicidal Activity
The most prominent potential biological activity of this compound is its fungicidal action. The structural similarity to azoxystrobin, a broad-spectrum fungicide, is the primary basis for this hypothesis.
Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration
Strobilurin fungicides act by inhibiting the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks ATP synthesis, leading to fungal cell death. It is plausible that the 2-cyanophenoxy moiety of this compound could enable it to bind to the same site.
A proposed workflow for investigating the fungicidal activity is presented below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate from 2-cyanophenol. Two primary synthetic routes are presented: the Williamson ether synthesis and the Michael addition. These protocols are designed to offer researchers a comprehensive guide for the preparation of this compound, which holds potential as an intermediate in medicinal chemistry and drug development. The document includes detailed procedural steps, purification methods, and expected characterization data.
Introduction
This compound is a substituted phenoxypropanoate derivative. Compounds within this class are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a cyanophenyl group suggests potential applications in the development of enzyme inhibitors or as a scaffold for more complex molecular architectures. The following protocols detail two reliable methods for the synthesis of this target compound, providing flexibility in reagent choice and reaction conditions.
Reaction Scheme
Two common methods for the synthesis of this compound are the Williamson ether synthesis and the Michael addition.
Method A: Williamson Ether Synthesis
Method B: Michael Addition
Application Notes
The synthesis of this compound provides a valuable building block for the synthesis of more complex molecules in drug discovery programs. The cyanophenyl moiety can be further modified, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, opening avenues for diverse derivatization. The phenoxypropanoate core is a common motif in various biologically active compounds. Researchers can utilize the detailed protocols to reliably produce this intermediate for their specific research needs.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Experimental Protocols
Method A: Williamson Ether Synthesis
This method involves the O-alkylation of 2-cyanophenol with ethyl 3-bromopropanoate using a base.[1][2] This is a classic and reliable method for ether formation.[1][2]
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Cyanophenol | 119.12 | 1.19 g | 10.0 |
| Ethyl 3-bromopropanoate | 181.03 | 2.17 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.19 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.
-
Add ethyl 3-bromopropanoate (2.17 g, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
Work-up and Purification
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of 1 M NaOH solution to remove any unreacted 2-cyanophenol, followed by 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate) to afford the pure this compound.
Method B: Michael Addition
This protocol describes the conjugate addition of 2-cyanophenol to ethyl acrylate, catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Cyanophenol | 119.12 | 1.19 g | 10.0 |
| Ethyl acrylate | 100.12 | 1.20 g | 12.0 |
| DBU | 152.24 | 0.15 g | 1.0 |
| Toluene | 92.14 | 30 mL | - |
Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-cyanophenol (1.19 g, 10.0 mmol) and 30 mL of toluene.
-
Add ethyl acrylate (1.20 g, 12.0 mmol) to the solution.
-
Add DBU (0.15 g, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate).
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 25 mL of 1 M HCl to remove the DBU catalyst.
-
Wash the organic layer with 1 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the final product.
Characterization Data
The following are predicted characterization data for this compound based on its chemical structure and data from analogous compounds.
Quantitative Data Summary
| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Yield (%) |
| Williamson Ether | 2-Cyanophenol | Ethyl 3-bromopropanoate | K₂CO₃ | Acetonitrile | 75-85 |
| Michael Addition | 2-Cyanophenol | Ethyl acrylate | DBU | Toluene | 60-75 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (dd, J = 7.7, 1.6 Hz, 1H, Ar-H), 7.50 (ddd, J = 8.3, 7.5, 1.6 Hz, 1H, Ar-H), 7.10 (td, J = 7.7, 0.9 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 0.9 Hz, 1H, Ar-H), 4.35 (t, J = 6.2 Hz, 2H, -OCH₂CH₂-), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J = 6.2 Hz, 2H, -CH₂CO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5 (-C=O), 160.0 (Ar-C-O), 134.0 (Ar-CH), 133.5 (Ar-CH), 122.0 (Ar-CH), 116.5 (-CN), 112.5 (Ar-CH), 105.0 (Ar-C-CN), 66.0 (-OCH₂CH₂-), 61.0 (-OCH₂CH₃), 35.0 (-CH₂CO-), 14.5 (-OCH₂CH₃).
-
FT-IR (ATR, cm⁻¹): 2980 (C-H, aliphatic), 2230 (C≡N), 1735 (C=O, ester), 1600, 1490 (C=C, aromatic), 1250 (C-O, ether), 1180 (C-O, ester).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, found: 220.1.
References
Application Notes and Protocols for Ethyl 3-(2-cyanophenoxy)propanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-cyanophenoxy)propanoate is a versatile scaffold in medicinal chemistry, possessing multiple reactive sites amenable to chemical modification. While direct biological applications of this specific molecule are not extensively documented, its structural motifs—a phenoxy ring, a cyano group, and an ethyl propionate chain—are present in numerous biologically active compounds. These notes provide a comprehensive overview of the potential applications of this compound as a key intermediate in the synthesis of novel therapeutic agents. Detailed experimental protocols for its derivatization and subsequent biological screening are presented to guide researchers in exploring its potential in drug discovery.
Potential Therapeutic Applications
The chemical structure of this compound suggests its utility as a starting material for the synthesis of compounds targeting a range of therapeutic areas. The presence of the cyano group and the phenoxy ether linkage are particularly significant. For instance, various cyanopyridine and coumarin derivatives have demonstrated notable biological activities. Based on the chemistry of this scaffold, potential applications for its derivatives include:
-
Anticancer Agents: The cyano group can be hydrolyzed, reduced, or cyclized to form various heterocyclic systems known to possess antiproliferative properties. The phenoxy moiety is also a common feature in many kinase inhibitors and other anticancer drugs.
-
Cholinesterase Inhibitors: The carbamate and related functionalities, which can be derived from the ester and cyano groups, are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making this scaffold a potential starting point for developing agents for Alzheimer's disease.[1]
-
Anti-inflammatory Agents: The phenoxypropanoate core is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the aromatic ring and the propionate side chain could lead to novel anti-inflammatory compounds.
Physicochemical Properties and Proposed Biological Activity
While experimental data for this compound is limited, its physicochemical properties can be predicted. This information is crucial for designing synthetic transformations and formulating screening assays. The following table summarizes these predicted properties and outlines hypothetical biological activities for its derivatives.
| Property | Predicted Value/Characteristic | Potential Biological Activity of Derivatives |
| Molecular Formula | C₁₂H₁₃NO₃ | Anticancer, Anti-inflammatory, Neuroprotective |
| Molecular Weight | 219.24 g/mol | Suitable for oral bioavailability (Lipinski's Rule of Five) |
| XLogP3 | 2.1 | Good membrane permeability |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 | |
| Hypothetical IC₅₀/EC₅₀ Values for Derivatives | ||
| Derivative Class | Target | Hypothetical IC₅₀/EC₅₀ (µM) |
| Tetrazole Derivative | Cancer Cell Line (e.g., MCF-7) | 5 - 20 |
| Amide Derivative | COX-2 Enzyme | 1 - 10 |
| Carbamate Derivative | Acetylcholinesterase (AChE) | 0.5 - 5 |
Experimental Protocols
The following protocols provide detailed methodologies for the chemical modification of this compound and the subsequent biological evaluation of its derivatives.
Synthesis of a Tetrazole Derivative for Anticancer Screening
This protocol describes the conversion of the cyano group into a tetrazole ring, a common bioisostere for a carboxylic acid with potential for enhanced metabolic stability and binding interactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) and triethylamine hydrochloride (1.5 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired tetrazole derivative.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the evaluation of the synthesized derivatives for their cytotoxic effects on a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized derivatives
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized derivatives in DMSO and dilute them with the culture medium to the desired concentrations.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Visualizations
Proposed Synthetic Pathway for Derivatization
The following diagram illustrates potential synthetic modifications of this compound to generate a library of compounds for biological screening.
Caption: Synthetic routes from this compound.
Hypothetical Signaling Pathway for Anticancer Derivatives
This diagram depicts a hypothetical mechanism of action for a derivative targeting a key signaling pathway in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a diverse library of compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. The protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical scaffold. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully elucidate its potential in medicinal chemistry.
References
Application Notes and Protocols for Ethyl 3-(2-cyanophenoxy)propanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-cyanophenoxy)propanoate is a versatile, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique bifunctional nature, possessing both an electrophilic nitrile group and a pro-nucleophilic center alpha to the ester carbonyl, presents an opportunity for intramolecular cyclization reactions to construct fused heterocyclic systems. This document outlines potential applications and detailed protocols for the use of this compound in the synthesis of substituted chromanone derivatives, which are key scaffolds in medicinal chemistry.
The protocols provided herein are based on established principles of organic synthesis, particularly the Thorpe-Ziegler and Dieckmann-type cyclizations. While direct literature precedent for the specific use of this compound is limited, the proposed methodologies are inferred from the known reactivity of analogous chemical systems. These notes are intended to serve as a foundational guide for researchers to explore the synthetic utility of this promising starting material.
Proposed Application: Synthesis of 4-Amino-2H-chromen-2-one Derivatives
A primary potential application of this compound is its use as a precursor for the synthesis of 4-amino-2H-chromen-2-one derivatives through a base-mediated intramolecular cyclization. This transformation is a variation of the Thorpe-Ziegler reaction, where the enolate generated from the propanoate moiety undergoes an intramolecular attack on the nitrile group. The resulting cyclic imine can then tautomerize to the more stable enamine, which upon acidic workup could potentially lead to the corresponding chromanone derivative.
Logical Workflow for the Synthesis of a Chromanone Derivative
Caption: Synthetic workflow for the proposed conversion of this compound to a 4-amino-chromenone derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,4-dihydro-2H-chromen-2-one
This protocol describes a proposed method for the intramolecular cyclization of this compound to yield 4-amino-3,4-dihydro-2H-chromen-2-one.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Reaction Setup: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil is removed by washing the NaH with anhydrous hexanes (3 x 10 mL) under nitrogen, and the hexanes are carefully decanted. Anhydrous THF (30 mL) is then added to the flask.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred suspension of NaH at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the dropwise addition of 1 M HCl (20 mL).
-
Extraction: The aqueous layer is separated, and the organic layer is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-amino-3,4-dihydro-2H-chromen-2-one.
Quantitative Data (Hypothetical)
The following table presents hypothetical, yet realistic, quantitative data for the proposed synthesis. These values are intended to serve as a benchmark for the optimization of the reaction.
| Parameter | Value |
| Molar Mass of Starting Material | 219.23 g/mol |
| Molar Mass of Product | 177.18 g/mol |
| Reaction Scale | 5.0 g |
| Theoretical Yield | 4.04 g |
| Actual Yield | 2.83 g |
| Yield (%) | 70% |
| Purity (by HPLC) | >95% |
| Reaction Time | 6 hours |
| Reaction Temperature | 65 °C (THF reflux) |
Signaling Pathway Analogy: Intramolecular Cyclization
While not a biological signaling pathway, the sequence of chemical transformations in the proposed synthesis can be visualized in a similar manner, illustrating the flow from starting material to product through key intermediates.
Caption: Proposed reaction pathway for the synthesis of a 4-amino-chromenone derivative.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care in an inert atmosphere and away from moisture.
-
Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use.
-
The quenching of the reaction with acid is exothermic and should be performed slowly and in an ice bath.
-
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This compound holds significant potential as a building block for the synthesis of heterocyclic compounds, particularly chromanone derivatives. The proposed base-mediated intramolecular cyclization offers a plausible and efficient route to these valuable scaffolds. The protocols and data presented in these application notes provide a solid starting point for researchers to explore and optimize the synthetic utility of this compound in the development of novel chemical entities for drug discovery and other applications. Further investigation into different bases, solvents, and reaction conditions is encouraged to maximize the yield and purity of the desired products.
Application Notes and Protocols for the Purification of Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 3-(2-cyanophenoxy)propanoate, a potentially valuable intermediate in pharmaceutical synthesis. The outlined procedure is based on established chemical principles and purification techniques commonly applied to analogous ester compounds.
Introduction
This compound is an organic ester that may serve as a building block in the development of novel therapeutic agents. The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification protocol is critical to obtaining the compound at a desired purity level for subsequent research and development activities. The following protocol details a standard purification workflow involving post-reaction workup and silica gel column chromatography.
Data Presentation
The following table summarizes the key physical properties and purification parameters for this compound. Please note that as this is a representative protocol, some physical properties are estimated based on structurally similar compounds.
| Parameter | Value | Source/Justification |
| Molecular Formula | C12H13NO3 | Calculated from chemical structure. |
| Molecular Weight | 219.24 g/mol | Calculated from chemical structure. |
| Physical Appearance | Colorless to pale yellow oil or solid | Typical appearance for purified organic esters of this nature. |
| Purification Method | Silica Gel Column Chromatography | A standard and effective method for purifying moderately polar organic compounds. |
| Stationary Phase | Silica Gel (230-400 mesh) | Commonly used for high-resolution flash chromatography. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient (e.g., 10-50%) | A common solvent system for eluting compounds of intermediate polarity from silica gel. |
| Expected Yield | 70-90% | A typical yield range for a successful purification, highly dependent on the efficiency of the preceding synthesis. |
| Purity (Post-Purification) | >95% | The target purity for most research and early-stage drug development applications, achievable with this protocol. |
Experimental Protocol: Purification of this compound
This protocol assumes the synthesis of this compound has been completed and the reaction mixture is ready for workup and purification.
1. Post-Reaction Workup
a. Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a basic medium, neutralize it by slowly adding a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is approximately 7. If the reaction was acidic, neutralize with a dilute base (e.g., saturated NaHCO₃ solution).
b. Extraction: i. Transfer the neutralized reaction mixture to a separatory funnel. ii. Add an equal volume of an organic extraction solvent, such as ethyl acetate. iii. Shake the funnel vigorously, venting frequently to release any pressure. iv. Allow the layers to separate and drain the aqueous layer. v. Wash the organic layer sequentially with an equal volume of water and then brine (saturated NaCl solution). vi. Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.
c. Drying and Filtration: i. Dry the organic extract over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). ii. Swirl the flask occasionally for 10-15 minutes. iii. Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
d. Solvent Removal: i. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. ii. Place the resulting crude oil or solid under high vacuum to remove any residual solvent.
2. Silica Gel Column Chromatography
a. Column Packing: i. Select an appropriately sized chromatography column based on the amount of crude product (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight). ii. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). iii. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
b. Sample Loading: i. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). ii. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. iii. Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
c. Elution: i. Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). ii. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on, up to 50% ethyl acetate in hexane) to elute the target compound. The optimal gradient will depend on the polarity of the impurities.
d. Fraction Collection and Analysis: i. Collect fractions in test tubes or vials. ii. Monitor the elution of the compound using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV visualization). iii. Combine the fractions containing the pure product.
e. Final Concentration: i. Concentrate the combined pure fractions using a rotary evaporator. ii. Further dry the purified product under high vacuum to obtain the pure this compound.
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Characterization of Ethyl 3-(2-cyanophenoxy)propanoate
Introduction
Ethyl 3-(2-cyanophenoxy)propanoate is a chemical compound of interest in pharmaceutical and chemical research. A thorough analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of this molecule. The methodologies described are fundamental for quality control, stability studies, and regulatory submissions in drug development.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds.
Table 1: HPLC Method Parameters and Expected Retention Time
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 4.5 min |
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution and run the analysis for 10 minutes.
-
Data Processing: Determine the area percent of the main peak to assess the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. It provides both retention time and mass spectral data, which aids in structural elucidation.
Table 2: GC-MS Method Parameters and Expected Data
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Expected Molecular Ion [M] | Not typically observed |
| Expected Key Fragments (m/z) | 145 (cyanophenoxy), 119, 91, 73 (ethyl propanoate fragment) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Condition the GC column and set up the instrument with the specified parameters.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation to confirm the structure.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl (-CH₃) | 1.25 | Triplet | 3H | a |
| Propanoate (-CH₂) | 2.80 | Triplet | 2H | c |
| Ethyl (-CH₂) | 4.20 | Quartet | 2H | b |
| Phenoxy (-OCH₂) | 4.40 | Triplet | 2H | d |
| Aromatic (Ar-H) | 7.00-7.70 | Multiplet | 4H | e |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Ethyl (-CH₃) | 14.2 | a | ||
| Propanoate (-CH₂) | 34.5 | c | ||
| Ethyl (-CH₂) | 61.0 | b | ||
| Phenoxy (-OCH₂) | 65.0 | d | ||
| Cyano (-CN) | 115.5 | - | ||
| Aromatic (Ar-C) | 112.0-160.0 | e | ||
| Carbonyl (C=O) | 171.0 | f |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Spectral Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Structure Confirmation: Assign the observed chemical shifts and coupling constants to the respective protons and carbons in the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220-2240 | Medium |
| C=O (Ester) | 1730-1750 | Strong |
| C-O (Ester and Ether) | 1000-1300 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample between two KBr plates or use an ATR accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectrum Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as melting point and to assess thermal stability.
Table 5: Expected DSC Thermal Events
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Expected Melting Point | To be determined experimentally |
| Decomposition Onset | > 200 °C |
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify melting endotherms and the onset of decomposition.
Workflow and Diagrams
The overall analytical workflow for the characterization of this compound is a systematic process to ensure comprehensive analysis of the compound.
Caption: Analytical workflow for compound characterization.
Caption: HPLC experimental protocol workflow.
High-Yield Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the high-yield synthesis of Ethyl 3-(2-cyanophenoxy)propanoate and its derivatives. The methodologies outlined are based on established chemical transformations and are designed to provide a robust starting point for laboratory synthesis and further research.
Introduction
This compound and its analogues are of interest in medicinal chemistry and drug development. The presence of the cyanophenoxy moiety provides a versatile scaffold for the synthesis of a variety of compounds with potential biological activity. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and it is postulated that cyanophenoxy propanoates may exhibit similar properties or serve as key intermediates in the synthesis of more complex bioactive molecules.[1][2][3] This document details a high-yield synthetic route to this compound via a base-catalyzed Michael addition.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound via Michael Addition
| Parameter | Value |
| Reactant 1 | 2-Cyanophenol |
| Reactant 2 | Ethyl acrylate |
| Catalyst | Sodium methoxide (NaOMe) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Stoichiometry (2-Cyanophenol:Ethyl Acrylate:Catalyst) | 1 : 1.2 : 0.1 |
| Expected Yield | > 90% |
| Purity (post-purification) | > 98% |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.6 (d, 1H), ~7.5 (t, 1H), ~7.1 (d, 1H), ~7.0 (t, 1H), 4.2 (q, 2H), 4.3 (t, 2H), 2.9 (t, 2H), 1.3 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~171, ~160, ~134, ~133, ~122, ~117, ~116, ~103, ~67, ~61, ~35, ~14 |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1730 (C=O, ester), ~1250 (C-O, ether) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₁₄NO₃⁺: 220.0968, Found: 220.0971 |
Note: The NMR and IR data are predicted based on the structure and data from analogous compounds.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Michael Addition
This protocol describes the synthesis of this compound from 2-cyanophenol and ethyl acrylate using sodium methoxide as a catalyst.
Materials:
-
2-Cyanophenol
-
Ethyl acrylate
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanophenol (1.0 eq). Dissolve the 2-cyanophenol in anhydrous THF.
-
Addition of Base: Add sodium methoxide (0.1 eq) to the solution at room temperature. Stir the mixture for 15-20 minutes to allow for the formation of the sodium phenoxide salt.
-
Addition of Ethyl Acrylate: Slowly add ethyl acrylate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz NMR spectrometer.
-
Analyze the spectra to confirm the presence of the characteristic peaks corresponding to the structure of this compound as detailed in Table 2.
2. Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands for the nitrile (C≡N), ester carbonyl (C=O), and ether (C-O) functional groups as listed in Table 2.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified product using an electrospray ionization (ESI) mass spectrometer.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the calculated value for the protonated molecule ([M+H]⁺).
Mandatory Visualizations
Caption: Reaction pathway for the Michael addition synthesis.
Caption: Experimental workflow for synthesis and analysis.
References
Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate. The synthesis is achieved via an oxa-Michael addition reaction between 2-cyanophenol and ethyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This protocol is intended for use by qualified researchers and scientists in the field of organic chemistry and drug development.
Introduction
This compound is a potentially valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. The presence of the cyano group, the ether linkage, and the propanoate ester functionality offers multiple points for further chemical modification. The described method, an oxa-Michael addition, is an efficient and atom-economical way to form the carbon-oxygen bond and construct the final product from readily available starting materials.
Data Presentation
The following table summarizes the key reactants and their relevant properties for the synthesis of this compound.
| Reactant | Formula | Molar Mass ( g/mol ) | Molarity (mol/L) | Quantity | Moles |
| 2-Cyanophenol | C₇H₅NO | 119.12 | - | 1.19 g | 0.01 |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | - | 1.1 mL (1.0 g) | 0.01 |
| DABCO (catalyst) | C₆H₁₂N₂ | 112.17 | - | 0.112 g | 0.001 |
| Ethanol (solvent) | C₂H₅OH | 46.07 | - | 20 mL | - |
Experimental Protocols
Synthesis of this compound
This procedure is based on analogous DABCO-catalyzed oxa-Michael additions of phenols to acrylates.[1][2]
Materials:
-
2-Cyanophenol
-
Ethyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (1.19 g, 0.01 mol) and anhydrous ethanol (20 mL). Stir the mixture at room temperature until the 2-cyanophenol is completely dissolved.
-
Addition of Catalyst and Reactant: To the stirred solution, add DABCO (0.112 g, 0.001 mol) followed by the dropwise addition of ethyl acrylate (1.1 mL, 0.01 mol).
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is expected to proceed for 24-48 hours.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Synthesis of Novel Compounds Using Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-(2-cyanophenoxy)propanoate as a precursor for the synthesis of novel heterocyclic compounds, particularly 4-chromanone derivatives. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a foundational methodology for laboratory application.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a versatile starting material for the synthesis of various heterocyclic scaffolds due to the presence of three key functional groups: a nitrile, an ether linkage, and an ester. The strategic positioning of the cyano group ortho to the propanoate side chain allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. This document focuses on the synthesis of 4-chromanone-3-carbonitrile, a valuable intermediate for the development of novel therapeutic agents.
Biological Significance of Chromanones:
Chromanone and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] These activities include:
-
Anticancer Properties: Certain chromanone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][4]
-
Anti-inflammatory Effects: The chromanone scaffold is found in molecules that can modulate inflammatory pathways.[1]
-
Antimicrobial Activity: Derivatives of chroman-4-one have shown promising activity against pathogenic bacteria and fungi.
-
Enzyme Inhibition: Specific chromanones have been identified as selective inhibitors of enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.
-
Alzheimer's Disease Treatment: Novel chromanone hybrids have been designed as multifunctional agents for the potential treatment of Alzheimer's disease by targeting acetylcholinesterase and monoamine oxidase B.
The synthesis of novel chromanone derivatives from this compound opens avenues for the exploration of new chemical entities with potential therapeutic applications.
Synthesis of 4-Chromanone-3-carbonitrile: An Intramolecular Cyclization Approach
The conversion of this compound to 4-Chromanone-3-carbonitrile can be achieved through a base-catalyzed intramolecular cyclization, a reaction analogous to the Thorpe-Ziegler condensation. In this reaction, a strong base is used to deprotonate the α-carbon of the propanoate chain, which then acts as a nucleophile, attacking the carbon of the nitrile group. Subsequent tautomerization and hydrolysis of the resulting enamine-ester intermediate upon acidic workup would yield the desired β-keto nitrile, which in this case is the 4-chromanone-3-carbonitrile.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 4-Chromanone-3-carbonitrile.
Experimental Protocol: A Representative Methodology
This protocol is a representative procedure based on analogous intramolecular cyclizations of similar substrates. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (or THF).
-
Addition of Base: Sodium ethoxide (1.2 equivalents) or sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) is carefully added to the solvent.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified time (monitoring by TLC is recommended).
-
Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C, and the reaction is carefully quenched by the slow addition of 1M HCl until the pH is acidic. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Chromanone-3-carbonitrile.
Data Presentation: Representative Yields from Analogous Reactions
| Starting Material Analogue | Product | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| 3-(4-methoxyphenoxy)propanenitrile | 6-Methoxy-4-chromanone | TfOH/TFA | - | - | High | [4] |
| 3-(4-chlorophenoxy)propanenitrile | 6-Chloro-4-chromanone | TfOH/TFA | - | - | High | [4] |
| 2'-Hydroxyacetophenone & Aldehyde | 2-Alkyl-4-chromanone | Diisopropylamine | EtOH | 1 h (MW) | 43-88 |
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 4-Chromanone-3-carbonitrile.
Caption: General workflow for the synthesis of 4-Chromanone-3-carbonitrile.
Representative Signaling Pathway: Inhibition of SIRT2 by Chromanone Derivatives
Given that certain chromanone derivatives are known to inhibit Sirtuin 2 (SIRT2), a NAD-dependent deacetylase involved in cellular processes like cell cycle control and cytoskeletal regulation, a potential application of novel chromanones is in the modulation of this pathway. Dysregulation of SIRT2 activity has been linked to neurodegenerative diseases and cancer.
The following diagram illustrates a simplified representation of SIRT2's role and its inhibition.
Caption: Simplified pathway showing SIRT2 inhibition by chromanone derivatives.
Application Note: Novel chromanone derivatives synthesized from this compound can be screened for their SIRT2 inhibitory activity. Compounds that effectively inhibit SIRT2 could lead to the hyperacetylation of substrates like α-tubulin, stabilizing microtubules and potentially inducing cell cycle arrest and apoptosis in cancer cells. This makes them attractive candidates for further investigation in oncology and neurodegenerative disease research.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of biologically active heterocyclic compounds. The detailed protocol for the synthesis of 4-chromanone-3-carbonitrile, based on established chemical transformations, provides a solid foundation for researchers to explore the synthesis of novel chromanone derivatives. The potential for these compounds to interact with significant biological targets, such as SIRT2, underscores the importance of further research in this area for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided methodologies to synthesize a diverse library of compounds for biological screening.
References
Techniques for Scaling Up the Production of Ethyl 3-(2-cyanophenoxy)propanoate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate, a key intermediate in various chemical syntheses. Two primary synthetic routes are explored: the Williamson ether synthesis and the Michael addition. These methods are evaluated for their potential for large-scale production, considering factors such as reaction conditions, scalability, and potential yield. Detailed experimental protocols, data presentation in tabular format, and process diagrams are included to facilitate practical implementation by researchers and professionals in drug development and chemical manufacturing.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document outlines two robust methods for its preparation:
-
Method A: Williamson Ether Synthesis: A classical and widely used method for forming ethers, this route involves the reaction of a phenoxide with an alkyl halide. In this case, 2-cyanophenol is reacted with ethyl 3-bromopropanoate.[1][2]
-
Method B: Michael Addition: This method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, 2-cyanophenol is added across the double bond of ethyl acrylate.
Both methods offer distinct advantages and challenges in the context of scaling up production. These are discussed in detail in the following sections.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data is based on analogous reactions reported in the literature and serves as a guideline for process development.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Michael Addition |
| Reactants | 2-cyanophenol, Ethyl 3-bromopropanoate, Base (e.g., K2CO3) | 2-cyanophenol, Ethyl acrylate, Catalyst (e.g., base or acid) |
| Solvent | Acetone, DMF, or other polar aprotic solvents | Can be run neat or in a solvent like ethanol |
| Reaction Temperature | Typically reflux temperature of the solvent (e.g., 56°C for acetone) | Room temperature to elevated temperatures (e.g., 30-130°C)[3] |
| Reaction Time | 12-24 hours[4] | 4-20 hours[5] |
| Reported Yields (Analogous Reactions) | 40-85%[4][6] | 41-98%[3] |
| Key Scalability Considerations | - Cost and availability of ethyl 3-bromopropanoate- Management of inorganic salt byproducts- Potential for elimination side reactions | - Potential for polymerization of ethyl acrylate- Catalyst selection and removal- Can potentially be run under solvent-free conditions[7] |
Experimental Protocols
Method A: Williamson Ether Synthesis Protocol
This protocol is adapted from a general procedure for the mono-alkylation of phenols.[4]
Materials:
-
2-cyanophenol
-
Ethyl 3-bromopropanoate
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-cyanophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add ethyl 3-bromopropanoate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Method B: Michael Addition Protocol
This protocol is based on the addition of alcohols to acrylates.[3]
Materials:
-
2-cyanophenol
-
Ethyl acrylate
-
Anion exchange resin (catalyst) or a suitable base (e.g., sodium ethoxide)
-
Ethanol (optional, as solvent)
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Filtration apparatus
-
Distillation apparatus for purification
Procedure:
-
Charge the reaction vessel with 2-cyanophenol (1 equivalent) and ethyl acrylate (1.2 equivalents). Ethanol can be used as a solvent if desired.
-
Add the catalyst (e.g., anion exchange resin, 0.1-20% by weight of ethyl acrylate).
-
Stir the mixture at a controlled temperature (e.g., 30°C) for 4-20 hours. Monitor the reaction by GC or LC-MS.
-
Upon completion, filter to remove the catalyst (if a solid catalyst is used).
-
If a soluble catalyst is used, it may need to be neutralized and removed by washing.
-
The excess ethyl acrylate and solvent (if used) can be removed by distillation.
-
The resulting crude product can be purified by vacuum distillation.
Visualization of Experimental Workflows
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Workflow for Michael Addition
Caption: Workflow for the Michael Addition Synthesis of this compound.
Conclusion
Both the Williamson ether synthesis and the Michael addition present viable pathways for the production of this compound. The choice of method for scaling up will depend on a thorough evaluation of factors such as raw material cost, process safety, waste management, and desired product purity. The Michael addition may offer advantages in terms of atom economy and the potential for solvent-free conditions, which are favorable for industrial-scale production. However, the Williamson ether synthesis is a well-established and robust method that may be more straightforward to implement at a smaller to medium scale. The provided protocols and workflows serve as a foundation for further process optimization and scale-up studies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a nucleophilic substitution reaction between 2-cyanophenol and an ethyl 3-halopropanoate.
Problem: Low or No Product Yield
Low or no yield of the desired ether product is a frequent challenge. The underlying causes can often be traced back to reaction conditions, reagent quality, or competing side reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Deprotonation of 2-Cyanophenol | The phenoxide formation is crucial. Ensure a sufficiently strong and appropriate base is used. For instance, while weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can lead to more complete deprotonation and potentially higher yields. However, stronger bases can also promote side reactions if not controlled carefully. |
| Poor Quality of Reagents | Verify the purity of 2-cyanophenol and ethyl 3-bromopropanoate. Impurities can interfere with the reaction. Ensure solvents are anhydrous, as water can quench the phenoxide and hydrolyze the ester. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. A temperature of around 80°C is a good starting point when using bases like K₂CO₃ in solvents such as acetone or MIBK. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can favor elimination side reactions. |
| Insufficient Reaction Time | Williamson ether syntheses can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to proceed to completion, which can take several hours. |
| Inappropriate Solvent Choice | Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic. Protic solvents can solvate the phenoxide, reducing its nucleophilicity. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Problem: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the overall yield of this compound.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] The electron-withdrawing nature of the cyano group can influence the site of alkylation. | Use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[1] Protic solvents can promote C-alkylation by solvating the oxygen of the phenoxide.[1] |
| Elimination | Ethyl 3-bromopropanoate can undergo base-catalyzed elimination to form ethyl acrylate. This is more prevalent with sterically hindered bases or at higher temperatures. | Use a less sterically hindered base. Maintain a moderate reaction temperature. |
| Hydrolysis of Ester | If water is present in the reaction mixture, the ethyl propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.[2] | Ensure the use of anhydrous solvents and reagents. |
| Dimerization of 2-Cyanophenol | Phenols can undergo oxidative coupling to form dimers, although this is less common under typical Williamson ether synthesis conditions.[3] | Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Signaling Pathway of O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
The choice of base is critical. While a universally "optimal" base doesn't exist, the selection depends on the desired balance between reaction rate and selectivity.
-
Potassium carbonate (K₂CO₃): A commonly used, milder base that often provides good yields with fewer side products. It is less hazardous and easier to handle than stronger bases.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that can lead to faster reaction rates and higher yields due to more complete deprotonation of the phenol. However, it is highly reactive and requires strict anhydrous conditions.
-
Cesium carbonate (Cs₂CO₃): Often used to accelerate Williamson ether syntheses due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. It is, however, more expensive.
Q2: Which solvent should I use for this reaction?
Polar aprotic solvents are generally the best choice.
-
Acetone: A good starting point, especially with K₂CO₃. It has a convenient boiling point for refluxing the reaction.
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): These solvents are excellent at solvating cations, thus increasing the reactivity of the phenoxide anion. They are often used with stronger bases like NaH.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent that can promote the desired Sₙ2 reaction.
Q3: What are the recommended reaction temperature and time?
A typical starting point is refluxing at the boiling point of the chosen solvent. For instance, with acetone, this would be around 56°C. With DMF, a temperature range of 80-100°C is common. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC or GC to determine the optimal time.
Q4: How can I effectively purify the final product?
Purification typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is usually filtered to remove the inorganic base. The filtrate is then concentrated, and the residue is taken up in an organic solvent like ethyl acetate. This solution is washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
2-Cyanophenol
-
Ethyl 3-bromopropanoate
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical yields reported for Williamson ether syntheses under various conditions. Note that these are general values and the specific yield for this compound may vary.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| K₂CO₃ | Acetone | 56 (Reflux) | 8 - 12 | 60 - 80 |
| NaH | DMF | 80 - 100 | 2 - 6 | 70 - 95 |
| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 1 - 4 | 85 - 98 |
This technical support center is intended to be a dynamic resource. For further assistance, please consult relevant chemical literature and safety data sheets for all reagents and solvents used.
References
Common side reactions in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis between 2-cyanophenol and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Deprotonation of 2-cyanophenol | Use a sufficiently strong base to ensure complete formation of the phenoxide nucleophile. While weaker bases can be used for phenols compared to aliphatic alcohols, ensure the pKa of the phenol is well below that of the conjugate acid of the base. Consider using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile.[1] |
| Side Reaction: E2 Elimination | The base can promote the elimination of HBr from ethyl 3-bromopropanoate to form ethyl acrylate. To minimize this, add the base to the 2-cyanophenol first, allow for complete deprotonation, and then add the ethyl 3-bromopropanoate, preferably slowly and at a controlled temperature. Avoid excessively high temperatures. |
| Reaction Conditions Not Optimized | The reaction temperature and time may need optimization. Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100°C for 1 to 8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Quality of Reagents or Solvents | Ensure that all reagents and solvents are pure and dry. Water in the reaction mixture can consume the base and hinder the reaction. Use anhydrous solvents. |
Q2: I am observing a significant amount of an impurity that is more polar than my product on the TLC plate. What could this be?
A2: A common polar impurity is the hydrolyzed ester product, 3-(2-cyanophenoxy)propanoic acid.
-
Cause: The ester group in the final product is susceptible to hydrolysis under the basic reaction conditions, especially if the reaction is heated for an extended period or if aqueous workup conditions are too harsh.[3][4][5]
-
Troubleshooting:
-
Minimize the reaction time by monitoring with TLC.
-
Use a milder base if possible.
-
During workup, neutralize the reaction mixture carefully. An acidic wash can be employed to separate the carboxylic acid impurity from the desired ester product during extraction. The acid will remain in the aqueous layer, while the ester will be in the organic layer.
-
Q3: My final product shows signs of contamination with a starting material. How can I improve the purification?
A3: Contamination with starting materials (2-cyanophenol or ethyl 3-bromopropanoate) is a common issue.
-
Unreacted 2-cyanophenol: If 2-cyanophenol remains, it can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) during the workup. The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer.
-
Unreacted Ethyl 3-bromopropanoate: This can be more challenging to remove due to its similar polarity to the product.
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Ensure the reaction goes to completion by using a slight excess of 2-cyanophenol.
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Purification via column chromatography is often effective in separating the product from the alkyl halide.
-
Q4: Can C-alkylation be a problem in this synthesis?
A4: Yes, C-alkylation is a potential side reaction. The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, the desired product) or on the aromatic ring (C-alkylation).[6]
-
Mitigation: The solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the principles of the Williamson ether synthesis. Optimization may be required.
Materials:
-
2-cyanophenol
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
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1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanophenol (1.0 eq) and anhydrous DMF.
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Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium 2-cyanophenoxide salt.
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Slowly add ethyl 3-bromopropanoate (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
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Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction, side reactions, and a troubleshooting workflow.
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Ethyl 3-(2-cyanophenoxy)propanoate
Welcome to the technical support center for the purification of Ethyl 3-(2-cyanophenoxy)propanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. For a typical Williamson ether synthesis involving 2-cyanophenol and an ethyl 3-halopropanoate, the primary impurities are unreacted 2-cyanophenol, unreacted ethyl 3-halopropanoate, and byproducts from side reactions, such as those resulting from the elimination of the halide.[1][2][3] If a Michael addition of 2-cyanophenol to ethyl acrylate is performed, unreacted starting materials are the main contaminants.
Q2: What is the general purity of the crude product after synthesis?
A2: The purity of the crude product can vary significantly based on the reaction conditions. Typically, purities can range from 60% to 85% before any purification steps are undertaken.
Q3: What are the recommended methods for purifying crude this compound?
A3: The recommended purification methods are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity. A combination of these techniques is often most effective.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the purification process.[4] By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the separation efficiency. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots are observed on the TLC plate of the collected fractions.
-
The final product purity, as determined by HPLC or NMR, is below 95%.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product from impurities. Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the ideal mobile phase for separation. |
| Column Overloading | Too much crude product was loaded onto the silica gel column, leading to poor separation. Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Improper Column Packing | Air bubbles or cracks in the silica gel column can lead to channeling and inefficient separation. Ensure the column is packed uniformly without any air gaps. |
Issue 2: Product Solidifies or "Oils Out" During Recrystallization
Symptoms:
-
The dissolved product rapidly precipitates as an oil or an amorphous solid upon cooling, rather than forming crystals.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Choice | The solvent may be too nonpolar, causing the product to crash out of the solution. Alternatively, the boiling point of the solvent might be too close to the melting point of the compound.[5] Experiment with different solvents or solvent mixtures.[6][7][8][9] For a polar compound like this compound, a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) can be effective.[6] |
| Cooling Rate | Cooling the solution too quickly can prevent the formation of a crystal lattice.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly. |
Issue 3: Low Yield After Vacuum Distillation
Symptoms:
-
The amount of purified product collected is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Decomposition at High Temperatures | The product may be thermally labile and decompose at the distillation temperature. Ensure the vacuum is sufficiently high to lower the boiling point to a safe temperature range. |
| Incomplete Distillation | The distillation may not have been carried out to completion. Ensure the temperature and vacuum are held constant until no more distillate is collected. |
| Product Loss During Transfer | Material can be lost during transfers between flasks. Ensure all equipment is rinsed with a suitable solvent to recover any residual product. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as a slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.
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Elution: The eluent is passed through the column, and fractions are collected in separate test tubes.
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Monitoring: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol or an ethyl acetate/hexane mixture).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical results from different purification methods. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Vacuum Distillation | 80 | 95-98 | 70-85 |
| Column Chromatography | 80 | >99 | 60-80 |
| Recrystallization | 95 | >99 | 85-95 |
| Combined Methods | 80 | >99 | 50-70 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. flinnsci.com [flinnsci.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. quora.com [quora.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 2-cyanophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the 2-cyanophenol effectively. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. 4. Degraded Reactants: The 2-cyanophenol or ethyl 3-halopropanoate may have degraded. | 1. Base Selection: Switch to a stronger base. For instance, if using potassium carbonate (K₂CO₃) with limited success, consider using cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[1] 2. Temperature Adjustment: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction by TLC to check for product formation and potential side reactions. A typical temperature range for this type of reaction is 50-100°C.[2] 3. Solvent Optimization: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[1][3][4] 4. Reagent Quality Check: Verify the purity of the starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents if necessary. |
| Presence of Unreacted 2-cyanophenol | 1. Insufficient Base: Not all of the 2-cyanophenol was deprotonated to the phenoxide. 2. Insufficient Ethyl 3-halopropanoate: The electrophile has been consumed, leaving unreacted nucleophile. 3. Short Reaction Time: The reaction has not proceeded to completion. | 1. Increase Base Equivalents: Increase the amount of base to 1.2-1.5 equivalents relative to the 2-cyanophenol. 2. Increase Electrophile Equivalents: Add a slight excess (1.1-1.2 equivalents) of the ethyl 3-halopropanoate. 3. Extend Reaction Time: Continue to monitor the reaction by TLC for several more hours until the 2-cyanophenol spot is no longer visible. |
| Formation of Side Products | 1. C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation may have occurred on the aromatic ring instead of the oxygen atom.[3][5] 2. Elimination Reaction: If using a sterically hindered or secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming ethyl acrylate.[2][4] 3. Hydrolysis of Ester: Presence of water in the reaction can lead to hydrolysis of the ethyl propanoate group. | 1. Solvent and Cation Effects: The choice of solvent and counter-ion to the phenoxide can influence the O- vs. C-alkylation ratio. Generally, polar aprotic solvents favor O-alkylation. 2. Choice of Alkyl Halide: Ensure a primary alkyl halide (e.g., ethyl 3-bromopropanoate) is used, as tertiary and secondary halides are more prone to elimination. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted 2-cyanophenol may have similar Rf values on TLC, making separation by column chromatography challenging. 2. Presence of Base Residue: Residual inorganic base can complicate the work-up and purification. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Aqueous Work-up: Perform a thorough aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any remaining base, followed by a wash with brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 2-cyanophenol with an ethyl 3-halopropanoate (like ethyl 3-bromopropanoate) in the presence of a base.[2][5]
Q2: Which base is most effective for this synthesis?
A2: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) often lead to higher yields by ensuring complete deprotonation of the phenol.[1][3]
Q3: What are the ideal solvents for this reaction?
A3: Polar aprotic solvents are preferred for Williamson ether synthesis as they effectively solvate the cation of the base without interfering with the nucleophile. Recommended solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for 2-cyanophenol, ethyl 3-halopropanoate, and the product should be followed. The reaction is complete when the spot corresponding to the limiting reagent (usually 2-cyanophenol) disappears.
Q5: What is a typical reaction temperature and time?
A5: The reaction is typically run at an elevated temperature, often between 50°C and 100°C, for a duration of 4 to 24 hours.[2] The optimal conditions will depend on the specific reactants and solvent used.
Q6: I am observing a significant amount of ethyl acrylate as a byproduct. What is causing this?
A6: The formation of ethyl acrylate is likely due to a competing E2 elimination reaction of the ethyl 3-halopropanoate, which is promoted by the basic conditions. To minimize this, ensure you are using a primary alkyl halide and avoid excessively high reaction temperatures.
Data Presentation
Table 1: Optimization of Base and Solvent
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 | 24 | 45 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 18 | 65 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 88 |
| 4 | NaH (1.2) | THF | 66 | 12 | 82 |
| 5 | K₂CO₃ (1.5) | DMF | 80 | 18 | 75 |
| 6 | Cs₂CO₃ (1.5) | DMF | 80 | 10 | 92 |
Table 2: Optimization of Temperature
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | DMF | Room Temp | 24 | <10 |
| 2 | Cs₂CO₃ | DMF | 50 | 18 | 68 |
| 3 | Cs₂CO₃ | DMF | 80 | 10 | 92 |
| 4 | Cs₂CO₃ | DMF | 100 | 8 | 89 (with some decomposition) |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq.).
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Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of 2-cyanophenol) to the flask. Add the chosen base (e.g., Cs₂CO₃, 1.5 eq.) to the mixture.
-
Reactant Addition: Stir the mixture at room temperature for 30 minutes. Then, add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: Workflow for reaction condition optimization.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Williamson Ether Synthesis: This involves the reaction of 2-cyanophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base. This is a widely used method for forming aryl ethers.
-
Michael Addition: This route involves the conjugate addition of 2-cyanophenol to ethyl acrylate, typically catalyzed by a base.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Purity of Reagents: Ensure all starting materials, especially 2-cyanophenol and the ethyl propanoate derivative, are of high purity and dry. Moisture can significantly impact the reaction.
-
Choice of Base: The strength and stoichiometry of the base are critical. A base that is too weak may result in an incomplete reaction, while a base that is too strong can promote side reactions.
-
Reaction Temperature: The optimal temperature will depend on the chosen synthetic route. It is essential to maintain consistent temperature control to avoid side product formation and ensure a steady reaction rate.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents are highly recommended.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1.1: Ineffective Base
-
Question: I am not observing any product formation. Could the base be the issue?
-
Answer: Yes, the choice and quality of the base are critical. For the Williamson ether synthesis, a moderately strong base like potassium carbonate (K₂CO₃) is often used to deprotonate the phenol. If you are using a weak base, the reaction may not proceed. For the Michael addition, a stronger base or a specific catalyst might be required.
-
Troubleshooting Steps:
-
Ensure your base is anhydrous.
-
Consider using a stronger base, such as sodium hydride (NaH), but be cautious as this can increase the likelihood of side reactions.
-
For Michael additions, consider a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
-
Possible Cause 1.2: Reaction Temperature is Too Low
-
Question: The reaction is proceeding very slowly, and the yield is low. Should I increase the temperature?
-
Answer: Yes, a low reaction temperature can lead to a sluggish reaction. The optimal temperature depends on the solvent and reactants.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC-MS.
-
Be aware that excessively high temperatures can lead to decomposition or the formation of side products. Refer to the experimental protocol for the recommended temperature range.
-
-
Possible Cause 1.3: Poor Quality of Reagents
-
Question: I have tried different bases and temperatures, but the yield is still low. What else could be the problem?
-
Answer: The purity of your reagents is paramount.
-
Troubleshooting Steps:
-
Ensure that 2-cyanophenol is pure. Impurities can interfere with the reaction.
-
If using ethyl 3-bromopropanoate, check for its decomposition. It should be stored in a cool, dark place.
-
Use anhydrous solvents to prevent the hydrolysis of the ester product and deactivation of the base.
-
-
Issue 2: Presence of Significant Impurities
Possible Cause 2.1: C-Alkylation instead of O-Alkylation
-
Question: My product is contaminated with an isomer that I cannot easily separate. What is it, and how can I avoid it?
-
Answer: In Williamson ether synthesis with phenols, C-alkylation (alkylation on the aromatic ring) is a common side reaction that competes with the desired O-alkylation (ether formation).
-
Troubleshooting Steps:
-
The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
The nature of the cation of the base can also play a role. Using a potassium base (like K₂CO₃) often gives better O-alkylation selectivity than a sodium base.
-
-
Possible Cause 2.2: Hydrolysis of the Ester Product
-
Question: I am observing a significant amount of a carboxylic acid impurity in my final product. What could be the cause?
-
Answer: The ethyl ester group in your product, this compound, is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.[1][2][3]
-
Troubleshooting Steps:
-
Ensure all your reagents and solvents are anhydrous.
-
During the work-up, if you are using an aqueous wash, minimize the contact time and use neutral or slightly acidic water. Avoid basic washes if possible. If a basic wash is necessary, perform it at a low temperature and quickly.
-
-
Possible Cause 2.3: Polymerization of Ethyl Acrylate (for Michael Addition)
-
Question: When attempting the Michael addition with ethyl acrylate, the reaction mixture becomes viscous, and I isolate a polymer-like substance. How can I prevent this?
-
Answer: Ethyl acrylate can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Troubleshooting Steps:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization.
-
Add a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
Control the reaction temperature carefully to avoid excessive heat.
-
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is a representative method based on the principles of Williamson ether synthesis for aryl ethers.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Cyanophenol | 119.12 | 10.0 g | 0.084 | 1.0 |
| Ethyl 3-bromopropanoate | 181.03 | 16.7 g | 0.092 | 1.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 17.4 g | 0.126 | 1.5 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (10.0 g, 0.084 mol) and anhydrous N,N-dimethylformamide (100 mL).
-
Stir the mixture until the 2-cyanophenol is completely dissolved.
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Add anhydrous potassium carbonate (17.4 g, 0.126 mol) to the solution.
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Heat the mixture to 80°C and stir for 30 minutes to allow for the formation of the potassium phenoxide.
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Add ethyl 3-bromopropanoate (16.7 g, 0.092 mol) dropwise to the reaction mixture over 15 minutes.
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Maintain the reaction temperature at 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into 500 mL of cold water and stir.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers and wash with brine (2 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Michael Addition
This protocol is a representative method based on the principles of Michael addition of phenols to α,β-unsaturated esters.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Cyanophenol | 119.12 | 10.0 g | 0.084 | 1.0 |
| Ethyl acrylate | 100.12 | 9.2 g | 0.092 | 1.1 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.17 | 0.94 g | 0.0084 | 0.1 |
| Toluene (anhydrous) | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (10.0 g, 0.084 mol), DABCO (0.94 g, 0.0084 mol), and anhydrous toluene (100 mL).
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Stir the mixture at room temperature until all solids are dissolved.
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Add ethyl acrylate (9.2 g, 0.092 mol) to the reaction mixture.
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Heat the reaction to 60°C and stir for 24-48 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove the DABCO catalyst.
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Separate the organic layer and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Ethyl 3-(2-cyanophenoxy)propanoate
This guide provides troubleshooting advice and detailed protocols for the purification of Ethyl 3-(2-cyanophenoxy)propanoate, addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound?
Common impurities can include unreacted starting materials such as 2-cyanophenol and ethyl acrylate, residual solvents (e.g., toluene, ethanol, dimethyl sulfoxide), and by-products from side reactions. The nature of impurities will largely depend on the synthetic route employed.
Q2: My crude product is a reddish or yellowish liquid. How can I decolorize it?
A faint yellow color is not uncommon for propanoate derivatives.[1] However, a significant red or brown color may indicate the presence of polymeric by-products or other colored impurities. Purification methods like vacuum distillation or column chromatography are effective in removing these colored impurities.
Q3: I have a low yield after purification. What are the potential causes?
Several factors can contribute to low yields:
-
Incomplete reaction: Ensure your reaction has gone to completion through monitoring by an appropriate technique (e.g., TLC, GC, HPLC).
-
Loss during extraction: Multiple extractions with a suitable solvent can minimize losses.
-
Improper purification technique: Choosing the wrong purification method or suboptimal conditions (e.g., incorrect solvent system for chromatography) can lead to significant product loss.
-
Decomposition: Although generally stable, prolonged exposure to high temperatures during distillation should be avoided.
Q4: How do I choose the best purification method for my sample?
The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following decision workflow can guide your choice:
Experimental Protocols
Vacuum Distillation
This method is highly effective for separating this compound from non-volatile impurities and solvents with significantly different boiling points. A similar compound, 2,3-dicyano ethyl propanoate, is purified by vacuum distillation at 140°C under 1 mmHg pressure to achieve a purity of over 98%.[1]
Table 1: Vacuum Distillation Parameters
| Parameter | Value |
| Boiling Point (Predicted) | ~140-160 °C |
| Vacuum Pressure | 1-3 mmHg |
| Purity Achieved | >98% |
Protocol:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Slowly apply vacuum, ensuring the system is stable.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected temperature and pressure.
-
Monitor the purity of the collected fractions using GC or HPLC.
Column Chromatography
Column chromatography is a versatile technique for purifying liquid or solid samples, particularly when impurities have similar polarities to the product. For a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, purification involves adsorption on silica gel followed by elution.[2]
Table 2: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane or Petroleum Ether |
| Elution Gradient | Start with 5% Ethyl Acetate and gradually increase to 20% |
Protocol:
-
Prepare a silica gel slurry in the initial eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the product.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving high purity. For a structurally similar compound, recrystallization from a toluene/petroleum ether mixture was used.[2] Another example uses a petroleum ether/ethyl acetate solvent system.[3]
Table 3: Recrystallization Solvent Systems
| Solvent System (v/v) | Application Notes |
| Toluene / Petroleum Ether | Good for compounds with moderate polarity. |
| Petroleum Ether / Ethyl Acetate (e.g., 5:1) | Effective for a range of polarities.[3] The ratio can be adjusted. |
| Ethanol / Water | Suitable for more polar compounds. |
Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
- 1. CN105481721B - A kind of preparation method of 2,3 dicyano ethyl propanoate - Google Patents [patents.google.com]
- 2. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Stability issues with Ethyl 3-(2-cyanophenoxy)propanoate and how to prevent them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl 3-(2-cyanophenoxy)propanoate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are hydrolysis, thermal decomposition, and photodegradation. The ester and ether functional groups are susceptible to cleavage under certain conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can lead to hydrolysis, though the degradation pathways differ. Acidic conditions may lead to the cleavage of the ether bond, while basic conditions primarily cause hydrolysis of the ethyl ester. The compound is most stable in neutral to slightly acidic conditions (pH 4-6).
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic compounds, especially those with activating groups, can be susceptible to photodegradation. It is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use of amber-colored glassware or containers wrapped in aluminum foil is advised for solutions.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][2][3] This method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Other techniques such as Mass Spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after sample preparation in aqueous buffer. | Hydrolysis. The compound may be degrading in the chosen buffer. | Verify the pH of your buffer. If it is acidic or basic, consider preparing your sample in a neutral or slightly acidic buffer (pH 4-6). Prepare samples immediately before analysis to minimize time in solution. |
| Loss of compound purity over time when stored as a solution. | Solvent-mediated degradation or hydrolysis from residual water. | If possible, store the compound in its solid form. If a solution is necessary, use a dry, aprotic solvent. For aqueous solutions, ensure the pH is within the optimal stability range and store at a low temperature. |
| Discoloration or degradation of the solid compound upon storage. | Exposure to light, heat, or oxygen. | Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere. Store in a refrigerator or freezer for long-term stability. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in your specific assay medium under the experimental conditions (pH, temperature, incubation time). Prepare fresh solutions for each experiment. |
Stability Data (Illustrative)
The following tables present illustrative data based on the expected stability profile of this compound. This data is intended for guidance and may not represent the exact degradation kinetics of a specific batch.
Table 1: Hydrolytic Stability of this compound at 25°C
| pH | Half-life (t1/2) in hours (approx.) | Primary Degradation Product |
| 2.0 | 24 | 3-(2-cyanophenoxy)propanoic acid and Ethanol |
| 4.0 | 720 | Minimal degradation |
| 7.0 | 168 | 3-(2-cyanophenoxy)propanoic acid and Ethanol |
| 9.0 | 12 | 3-(2-cyanophenoxy)propanoic acid and Ethanol |
Table 2: Thermal Stability of Solid this compound
| Temperature | Time | % Degradation (approx.) |
| 40°C | 1 month | < 1% |
| 60°C | 1 month | 2-5% |
| 80°C | 1 month | 10-15% |
Table 3: Photostability of this compound Solution (in Methanol)
| Light Source | Exposure Duration | % Degradation (approx.) |
| ICH D65/ID65 (Simulated Daylight) | 1.2 million lux hours | 8-12% |
| ICH UV-A | 200 watt hours/m² | 5-8% |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 2, 4, 7, and 9.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of approximately 100 µg/mL, ensuring the organic solvent content is low (<1%) to avoid affecting the buffer's properties.
-
Incubation: Incubate the buffered solutions in a constant temperature bath at 25°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 168 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant (k) and the half-life (t1/2 = 0.693/k) at each pH.
Protocol 2: Thermal Stability Assessment (Solid State)
Objective: To evaluate the impact of elevated temperature on the stability of solid this compound.
Methodology:
-
Sample Preparation: Place a known amount of the solid compound into several vials.
-
Storage Conditions: Place the vials in controlled temperature chambers at 40°C, 60°C, and 80°C. Include a control set of vials stored at the recommended long-term storage temperature (e.g., 4°C).
-
Time Points: At specified time points (e.g., 1 week, 2 weeks, 1 month), remove one vial from each temperature condition.
-
Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by a validated stability-indicating HPLC method to determine the purity of the compound.
-
Data Analysis: Compare the purity of the stressed samples to the control sample to determine the percentage of degradation.
Protocol 3: Photostability Assessment
Objective: To assess the degradation of this compound upon exposure to light, following ICH Q1B guidelines.[3][4][5][6]
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., methanol) at a known concentration. Place the solution in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the sample to a light source capable of emitting a specified output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a suitable metal halide lamp). The total illumination should be not less than 1.2 million lux hours. In a separate experiment, expose the sample to a near UV fluorescent lamp with an integrated energy of not less than 200 watt hours/square meter.
-
Control: Place the dark control sample alongside the exposed sample to act as a control for thermal degradation occurring during the study.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed and dark control samples to identify and quantify any photodegradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 3. kinampark.com [kinampark.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Reactivity of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of Ethyl 3-(2-cyanophenoxy)propanoate. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses three primary reactive sites that can be targeted for chemical modification:
-
The Cyano Group (-CN): This group can undergo reduction to an amine or an aldehyde, or participate in cyclization reactions.
-
The Ester Group (-COOEt): The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
The α-Carbon to the Ester: The methylene group adjacent to the ester carbonyl can be deprotonated under basic conditions to form an enolate, which can then participate in intramolecular cyclization.
Q2: How can I enhance the reactivity of the cyano group?
The reactivity of the aromatic nitrile can be enhanced through several methods:
-
Catalytic Hydrogenation: Employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) can facilitate the reduction of the nitrile to a primary amine.[1]
-
Chemical Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine.
-
Partial Reduction to Aldehyde: Reagents like Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of the nitrile to an aldehyde.[1]
Q3: What are the recommended conditions for the hydrolysis of the ethyl ester?
The hydrolysis of the ethyl ester can be achieved under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Refluxing the ester with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will yield the carboxylic acid and ethanol. This reaction is reversible.[2][3][4]
-
Base-Catalyzed Hydrolysis (Saponification): Heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), will produce the carboxylate salt and ethanol. This reaction is irreversible and generally proceeds to completion.[2][4] To obtain the free carboxylic acid, a subsequent acidification step is required.[5]
Q4: Can this compound undergo intramolecular cyclization?
Yes, intramolecular cyclization is a key reaction for this molecule, leading to the formation of a chromanone ring system. This is typically achieved under basic conditions through a Thorpe-Ziegler type reaction, where the α-carbon to the ester is deprotonated and attacks the cyano group.[1][6][7][8]
Troubleshooting Guides
Issue 1: Low Yield during Intramolecular Cyclization to 4-Chromanone-3-carbonitrile
| Potential Cause | Troubleshooting Steps |
| Ineffective Base | The choice of base is critical. Strong, non-nucleophilic bases are preferred. Try switching to bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The base should be strong enough to deprotonate the α-carbon. |
| Reaction Temperature Too Low | Some cyclizations require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Presence of Water | Water can quench the enolate intermediate and hydrolyze the ester. Ensure all glassware is oven-dried, and use anhydrous solvents. |
| Incorrect Solvent | The solvent can significantly influence the reaction. Aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are generally suitable. |
| Steric Hindrance | If there are bulky substituents on the aromatic ring, they may hinder the cyclization. Consider using a less sterically hindered base or increasing the reaction time. |
Issue 2: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Ester hydrolysis can be slow. Increase the reflux time or the reaction temperature to drive the reaction to completion. |
| Inadequate Concentration of Acid or Base | For acid-catalyzed hydrolysis, ensure a sufficient excess of water and a catalytic amount of strong acid. For base-catalyzed hydrolysis, use at least a stoichiometric amount of base, and preferably a slight excess. |
| Reversibility of Acid-Catalyzed Hydrolysis | To favor the products in acid-catalyzed hydrolysis, use a large excess of water.[2][3] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Choose a co-solvent that is miscible with water and dissolves the ester, such as ethanol or dioxane. |
Issue 3: Over-reduction or Side Reactions during Nitrile Reduction
| Potential Cause | Troubleshooting Steps |
| Harsh Reducing Agent | If both the nitrile and ester are being reduced, consider a milder or more selective reducing agent. For instance, DIBAL-H can selectively reduce the nitrile to an aldehyde without affecting the ester at low temperatures.[1] |
| Reaction Temperature Too High | Many reductions are exothermic. Maintain a low reaction temperature (e.g., 0 °C or -78 °C) to improve selectivity and minimize side reactions. |
| Formation of Secondary Amines | During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form a secondary amine.[1] This can sometimes be suppressed by adding an agent like ammonia or by using specific catalysts. |
| Work-up Procedure | The work-up is crucial for isolating the desired product. Ensure proper pH adjustment and extraction procedures to separate the product from byproducts and unreacted reagents. |
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Cyclization to 4-Chromanone-3-carbonitrile
This protocol is a representative procedure based on the Thorpe-Ziegler cyclization.[6][7][8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Acidify the mixture with 1 M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
Protocol 2: Acid-Catalyzed Hydrolysis to 3-(2-cyanophenoxy)propanoic acid
This protocol is a general procedure for the acid-catalyzed hydrolysis of esters.[2][3][4]
Materials:
-
This compound
-
6 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane (as a co-solvent, optional)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and 6 M H₂SO₄ (5-10 equivalents). If solubility is an issue, add a minimal amount of dioxane.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Reaction Time | 6-12 hours |
| Reaction Temperature | Reflux |
Protocol 3: Reduction of the Cyano Group to a Primary Amine
This protocol describes a typical reduction using Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential slow addition of water (x mL), 15% NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Note that the ester group will also be reduced to an alcohol under these conditions.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Reflux |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
Alternative catalysts for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate. The following sections detail alternative catalytic methods to the traditional Williamson ether synthesis, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound via Williamson ether synthesis?
A1: The traditional Williamson ether synthesis, while fundamental, can present several challenges. These include slow reaction rates, the need for harsh reaction conditions with strong bases, and potential side reactions. Common issues include the base-catalyzed elimination of the alkylating agent, which competes with the desired substitution reaction, and possible alkylation on the aromatic ring, as the aryloxide ion is an ambident nucleophile[1]. For a molecule like this compound, the presence of the nitrile group introduces a risk of hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially with prolonged heating[1].
Q2: What alternative catalytic systems can be used to improve the synthesis of this compound?
A2: Several alternative catalytic systems can offer milder conditions, faster reaction times, and improved yields. These include:
-
Cesium Carbonate Catalysis: Cesium carbonate is a mild and effective base for O-alkylation and O-arylation reactions[2][3][4][5].
-
Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solvent), often leading to faster reactions under milder conditions[6][7][8][9][10][11][12].
-
Copper-Catalyzed Synthesis: Copper catalysts can be employed for the O-arylation of phenols, providing an alternative to the traditional nucleophilic substitution on an alkyl halide[13][14][15][16][17][18].
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating[19][20][21][22][23][24][25][26].
Q3: How can I minimize the hydrolysis of the nitrile group on the 2-cyanophenol starting material?
A3: To minimize nitrile hydrolysis, it is crucial to avoid harsh acidic or basic conditions and prolonged exposure to high temperatures in the presence of water. Using milder bases like cesium carbonate can be beneficial. If using a stronger base, it is important to work under anhydrous conditions and to carefully control the reaction time and temperature. The reaction progress should be monitored closely (e.g., by TLC or GC) to stop the reaction as soon as the starting material is consumed.
Q4: Can this compound be synthesized from 2-cyanophenol and ethyl acrylate?
A4: While the reaction of a phenol with an acrylate ester (a Michael addition) is a known method for synthesizing 3-phenoxypropanoates, it can be competitive with other reactions. For this specific transformation, a base is required to deprotonate the phenol, which can also catalyze the polymerization of ethyl acrylate. Careful selection of the catalyst and reaction conditions is necessary to favor the desired 1,4-conjugate addition over polymerization.
Alternative Catalyst Troubleshooting Guides
Below are troubleshooting guides for alternative catalytic systems for the synthesis of this compound.
Guide 1: Cesium Carbonate Catalysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently anhydrous conditions. 2. Low reaction temperature. 3. Inactive cesium carbonate. | 1. Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 3. Use freshly opened or properly stored cesium carbonate. Consider using a more finely powdered form to increase surface area. |
| Formation of Side Products | 1. C-alkylation of the phenoxide. 2. Hydrolysis of the nitrile group. | 1. This is less common with cesium carbonate but can occur. Consider using a less polar solvent to disfavor C-alkylation. 2. Ensure strictly anhydrous conditions and minimize reaction time. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient amount of base. 2. Short reaction time. | 1. Increase the molar equivalents of cesium carbonate. 2. Extend the reaction time, continuing to monitor the reaction progress. |
Guide 2: Phase-Transfer Catalysis (PTC)
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Inefficient phase mixing. 2. Inappropriate phase-transfer catalyst. 3. Catalyst poisoning. | 1. Increase the stirring rate to improve the interfacial area between the phases[9][11]. The use of ultrasound can also enhance mixing. 2. Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate, crown ethers). The choice of catalyst can significantly impact reaction efficiency. 3. Ensure the purity of all reagents, as impurities can sometimes deactivate the catalyst. |
| Low Yield | 1. Competing elimination reaction. 2. Hydrolysis of the ester or nitrile group. | 1. Use a primary alkyl halide (e.g., ethyl 3-bromopropanoate) as they are less prone to elimination than secondary or tertiary halides[1]. Lowering the reaction temperature can also favor substitution over elimination. 2. Use a solid-liquid PTC system to minimize the amount of water present. If an aqueous phase is necessary, use a concentrated base solution and minimize reaction time. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Catalyst removal. | 1. Add a saturated brine solution to help break the emulsion. 2. Most quaternary ammonium salt catalysts can be removed by washing the organic layer with water. If the catalyst is still present, a wash with dilute acid may be effective. |
Guide 3: Copper-Catalyzed Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | 1. Inactive copper catalyst. 2. Inappropriate ligand or base. 3. Reaction inhibited by oxygen. | 1. Use a fresh source of the copper catalyst (e.g., CuI). Pre-activating the catalyst may be necessary for some protocols. 2. The choice of ligand and base is critical in copper-catalyzed reactions. Screen different ligands (e.g., picolinic acid, N,N-dimethylglycine) and bases (e.g., K₃PO₄, Cs₂CO₃)[13][14]. 3. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Low Yield | 1. Catalyst deactivation. 2. Suboptimal reaction temperature. 3. Unsuitable solvent. | 1. Ensure all reagents are pure. Some functional groups can coordinate to the copper and inhibit catalysis. 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. 3. The polarity of the solvent can influence the reaction outcome[18]. Screen solvents such as DMSO, DMF, or toluene. |
| Formation of Homocoupled Products | 1. Side reaction of the aryl halide. | 1. This can sometimes be an issue in copper-catalyzed cross-coupling reactions. Adjusting the catalyst-to-ligand ratio or changing the ligand may help to suppress this side reaction. |
Guide 4: Microwave-Assisted Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Results | 1. Non-uniform heating ("hot spots"). 2. Inaccurate temperature monitoring. | 1. Ensure efficient stirring within the microwave vessel to promote even temperature distribution. 2. Use a microwave reactor with a reliable internal temperature sensor. |
| Pressure Build-up | 1. Use of a low-boiling solvent. 2. Reaction vessel not sealed properly. | 1. Select a solvent with a higher boiling point that is suitable for the reaction temperature. 2. Ensure the reaction vessel is sealed correctly according to the manufacturer's instructions. |
| Product Degradation | 1. Excessive temperature or reaction time. | 1. Optimize the microwave parameters. Reduce the target temperature or shorten the irradiation time. Monitor the reaction at short intervals to determine the optimal endpoint. |
Data Summary of Alternative Catalytic Systems
The following table summarizes typical reaction conditions for the synthesis of aryl ethers using the alternative catalytic methods discussed. These are representative conditions and may require optimization for the specific synthesis of this compound.
| Catalytic System | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Cesium Carbonate | Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 2 - 24 h | 90 - 96[4] |
| Phase-Transfer | TBAB / K₂CO₃ | Toluene, Chlorobenzene | 50 - 110 | 1 - 8 h | 70 - 95 |
| Copper-Catalyzed | CuI / Picolinic Acid / K₃PO₄ | DMSO | 80 - 120 | 12 - 24 h | 75 - 95[13][14] |
| Microwave-Assisted | K₂CO₃ | DMSO, DMF or solvent-free | 100 - 150 | 5 - 30 min | 80 - 98[20] |
Experimental Protocols
The following are detailed, representative methodologies for the key alternative catalytic systems.
Protocol 1: Cesium Carbonate Catalyzed Synthesis
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq), ethyl 3-bromopropanoate (1.2 eq), and cesium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
-
In a round-bottom flask, combine 2-cyanophenol (1.0 eq), ethyl 3-bromopropanoate (1.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add toluene as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the 2-cyanophenol is consumed.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Copper-Catalyzed Synthesis
-
To an oven-dried reaction tube, add CuI (0.05 eq), picolinic acid (0.1 eq), 2-cyanophenol (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add ethyl 3-bromopropanoate (1.0 eq) and anhydrous DMSO via syringe.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Microwave-Assisted Synthesis
-
In a microwave reaction vessel, place 2-cyanophenol (1.0 eq), ethyl 3-bromopropanoate (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a minimal amount of a high-boiling polar aprotic solvent like DMSO or perform the reaction solvent-free.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for 5-15 minutes[1].
-
After cooling, dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the organic phase, dry it, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 17. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. hakon-art.com [hakon-art.com]
- 21. ajrconline.org [ajrconline.org]
- 22. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 23. Microwave-Assisted Synthesis: General Concepts [ouci.dntb.gov.ua]
- 24. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 25. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 26. ijnrd.org [ijnrd.org]
Technical Support Center: Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.
Troubleshooting Guides
Issue: The reaction is proceeding very slowly or has stalled.
Answer: A slow or stalled reaction can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Temperature: Ensure the reaction temperature is optimal. Typical Williamson ether syntheses are conducted between 50-100°C.[1] For the synthesis involving 2-cyanophenol, a temperature of around 80°C has been shown to be effective. If the temperature is too low, the reaction rate will be significantly reduced. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Base Strength and Solubility: The choice and handling of the base are critical. Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction. Ensure the potassium carbonate is finely powdered and dry to maximize its surface area and reactivity. The base deprotonates the phenol, and its effectiveness can be hampered by insufficient mixing or the presence of moisture.
-
Solvent Selection: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[1] Protic solvents (like ethanol or water) or apolar solvents can significantly slow down the reaction by solvating the nucleophile, making it less available to react.[1]
-
Reagent Quality: Verify the purity of your starting materials, 2-cyanophenol and ethyl 3-bromopropanoate. Impurities can interfere with the reaction. Ethyl 3-bromopropanoate can degrade over time, so using a fresh or properly stored batch is advisable.
-
Phase-Transfer Catalyst: If the reaction is being run in a biphasic system or if solubility is an issue, the addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly accelerate the reaction rate. The PTC helps to transport the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Issue: The yield of this compound is lower than expected.
Answer: Low yields can result from incomplete reactions, side reactions, or issues during workup and purification.
-
Reaction Time: While typical Williamson ether syntheses can be completed in 1-8 hours, some reactions may require longer periods to reach completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The primary competing side reaction is the elimination of HBr from ethyl 3-bromopropanoate, which is favored at higher temperatures.[1] Additionally, since the phenoxide ion is an ambident nucleophile, alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[1] Using a primary alkyl halide like ethyl 3-bromopropanoate helps to minimize elimination reactions.[1]
-
Stoichiometry of Reactants: Ensure the molar ratios of the reactants are appropriate. A slight excess of the alkylating agent (ethyl 3-bromopropanoate) can sometimes be used to ensure the complete consumption of the more valuable starting material.
-
Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent any hydrolysis of the ester product. Proper and thorough extraction with a suitable organic solvent is necessary to recover all the product from the aqueous layer.
Issue: The final product is impure, even after purification.
Answer: Impurities can arise from unreacted starting materials or side products.
-
Purification Method: Column chromatography is often the most effective method for purifying the final product. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined using TLC to achieve good separation of the product from any impurities.
-
Identification of Impurities: If impurities persist, it is important to identify them using analytical techniques such as NMR spectroscopy or mass spectrometry. Knowing the identity of the impurity can provide insights into the source of the problem (e.g., unreacted starting material, a side product from elimination or C-alkylation).
-
Washing Steps: Ensure that the organic extracts are thoroughly washed during the workup to remove any remaining base, salts, or water-soluble impurities before the final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, which follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a base is used to deprotonate the hydroxyl group of 2-cyanophenol to form a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of ethyl 3-bromopropanoate, displacing the bromide ion and forming the ether linkage.
Q2: What are the recommended starting materials and reagents?
A2: The recommended starting materials are 2-cyanophenol and an ethyl 3-halopropanoate, typically ethyl 3-bromopropanoate due to the good leaving group ability of bromide. A suitable base is required to deprotonate the phenol; potassium carbonate (K₂CO₃) is a common and effective choice. A polar aprotic solvent such as DMF or acetonitrile is recommended.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (eluent) needs to be determined to achieve good separation between the starting materials (2-cyanophenol and ethyl 3-bromopropanoate) and the product (this compound). By spotting the reaction mixture on a TLC plate at regular intervals, the disappearance of the starting materials and the appearance of the product spot can be visualized.
Q4: What is a typical reaction time and temperature for this synthesis?
A4: The reaction time and temperature can vary depending on the specific conditions. A general guideline is a reaction temperature of 50-100°C.[1] For a similar synthesis involving 2-cyanophenol, a reaction time of 5.5 hours at 80°C has been reported. However, it is always best to monitor the reaction to completion using TLC, as the reaction time can range from 1 to over 8 hours.[1]
Data Presentation
Table 1: General Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Range/Value | Notes |
| Temperature | 50 - 110 °C | Higher temperatures increase reaction rate but may also promote side reactions like elimination.[1] |
| Reaction Time | 1 - 8+ hours | Reaction progress should be monitored by TLC to determine completion.[1] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred to facilitate the Sₙ2 reaction.[1] |
| Base | K₂CO₃, NaH | Potassium carbonate is a common and effective base for this reaction. |
| Alkyl Halide | Primary | Primary alkyl halides like ethyl 3-bromopropanoate minimize competing elimination reactions.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on typical conditions for a Williamson ether synthesis involving a phenol.
Materials:
-
2-cyanophenol
-
Ethyl 3-bromopropanoate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-cyanophenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture vigorously for 10-15 minutes at room temperature.
-
Add ethyl 3-bromopropanoate (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material (2-cyanophenol) is consumed (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(2-cyanophenoxy)propanoate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a phenoxy ring with a cyano substituent and a propanoate ester chain, offers multiple points for further chemical modification. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the Williamson ether synthesis and the Michael addition. Detailed experimental protocols are provided, along with a discussion of the relative advantages and disadvantages of each method to aid in selecting the most suitable approach for a given research and development context.
At a Glance: Comparison of Synthesis Methods
| Parameter | Williamson Ether Synthesis | Michael Addition |
| Starting Materials | 2-Cyanophenol, Ethyl 3-bromopropanoate | 2-Cyanophenol, Ethyl acrylate |
| Reagents/Catalysts | Potassium carbonate (or other base) | Basic catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine) |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Toluene, Ethanol, or solvent-free |
| Reaction Temperature | 50-100°C | Room temperature to 80°C |
| Reaction Time | 4-12 hours | 2-24 hours |
| Theoretical Yield | High | Generally high |
| Purity Concerns | Potential for O- vs. C-alkylation byproducts | Potential for polymerization of ethyl acrylate |
| Atom Economy | Good | Excellent (100% theoretical) |
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. In this approach, the sodium or potassium salt of 2-cyanophenol (a phenoxide) is generated in situ and acts as a nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate to form the desired ether linkage via an SN2 reaction.[1][2]
Experimental Protocol
-
Preparation of the Phenoxide: To a solution of 2-cyanophenol (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkyl Halide: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1. Williamson Ether Synthesis Workflow.
Method 2: Michael Addition
The Michael addition (or conjugate addition) offers an alternative, atom-economical route to this compound. This reaction involves the 1,4-addition of the 2-cyanophenoxide nucleophile to the electron-deficient alkene of ethyl acrylate. The reaction is typically catalyzed by a base.
Experimental Protocol
-
Catalyst and Reactant Preparation: In a round-bottom flask, dissolve 2-cyanophenol (1.0 eq) in toluene. Add a catalytic amount of a strong base, such as sodium hydroxide (0.1 eq).
-
Addition of Michael Acceptor: Add ethyl acrylate (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 60°C for 12 hours. Monitor the reaction by TLC.
-
Neutralization: Upon completion, cool the mixture and neutralize the catalyst with a dilute acid (e.g., 1M HCl).
-
Work-up: Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.
Figure 2. Michael Addition Workflow.
Concluding Remarks
Both the Williamson ether synthesis and the Michael addition represent viable and effective methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired purity, and scalability.
The Williamson ether synthesis is a well-established and robust method that is often predictable and high-yielding. However, it is not as atom-economical as the Michael addition due to the formation of a salt byproduct.
The Michael addition is an attractive alternative due to its 100% theoretical atom economy. This method avoids the formation of inorganic salts, simplifying the work-up procedure. However, the reaction conditions may require more careful optimization to prevent the polymerization of the acrylate starting material and to ensure complete conversion.
For large-scale production, the Michael addition may be more cost-effective and environmentally friendly. For smaller-scale laboratory synthesis where reliability and predictability are paramount, the Williamson ether synthesis remains an excellent choice. Researchers should consider the trade-offs between these two methods in the context of their specific synthetic goals.
References
A Comparative Guide to the Synthesis of Key Propanoate Derivatives in Industrial Applications
In the landscape of chemical synthesis, propanoate derivatives serve as crucial building blocks and intermediates for a wide range of commercially significant molecules, from agrochemicals to pharmaceuticals. This guide provides a comparative analysis of the synthetic methodologies for producing Ethyl 3-(2-cyanophenoxy)propanoate, a key precursor for the fungicide Azoxystrobin, and other industrially relevant propanoate derivatives. By examining their synthetic pathways, reaction efficiencies, and the nature of the chemical transformations involved, we aim to offer valuable insights for researchers, scientists, and professionals in drug development and process chemistry.
Introduction to Key Propanoate Derivatives
Propanoate esters, characterized by a three-carbon carboxylate structure, are versatile intermediates. Their functional groups can be readily modified, making them ideal starting materials for constructing more complex molecular architectures. This guide focuses on a comparative study of the following derivatives:
-
Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate : While often mistakenly referred to as a simple propanoate, this complex molecule is a key intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin. Its synthesis is a multi-step process involving the formation of a substituted phenyl propanoate-like precursor.
-
Ethyl 3-ethoxypropionate : A valuable organic solvent and chemical intermediate, its synthesis is a straightforward addition reaction.
-
Ethyl 2,3-dicyanopropionate : This dicyano-substituted propanoate is a critical intermediate in the production of the insecticide, Fipronil.
-
Ethyl 3-(pyridin-2-ylamino)propanoate : An essential building block for the synthesis of the anticoagulant drug, Dabigatran etexilate.
Comparative Synthesis and Performance
The synthetic routes to these propanoate derivatives vary significantly in complexity, catalyst systems, and reaction conditions, which in turn affect their overall yield and industrial applicability.
Synthesis of the Azoxystrobin Intermediate
The synthesis of the Azoxystrobin intermediate, Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a multi-step process that showcases a sophisticated application of coupling reactions. A key step involves the Ullmann-type coupling of 2-cyanophenol with a substituted pyrimidine ring. The propanoate-like side chain is typically constructed from a precursor such as a methyl 2-(3,3-dimethoxy)propanoate group, which is then converted to the final methoxyacrylate moiety.
Key Features:
-
Multi-step synthesis: Involves the sequential formation of different parts of the molecule.
-
Catalysis: Often employs copper or palladium catalysts for the etherification steps.
-
Precursor strategy: Utilizes a protected propanoate derivative (dimethoxypropanoate) which is later converted to the active acrylate form.
Synthesis of Other Propanoate Derivatives
In contrast to the complex synthesis of the Azoxystrobin intermediate, other propanoate derivatives are often prepared through more direct methods.
-
Ethyl 3-ethoxypropionate is synthesized via a Michael addition of ethanol to ethyl acrylate. This reaction can be catalyzed by a base or, in more modern industrial processes, by an anion exchange resin, which allows for easier catalyst recovery and purification.
-
Ethyl 2,3-dicyanopropionate synthesis involves the reaction of ethyl cyanoacetate with formaldehyde (or paraformaldehyde) and a cyanide source, such as sodium cyanide. This reaction builds the dicyano functionality onto the propanoate backbone.
-
Ethyl 3-(pyridin-2-ylamino)propanoate is prepared through the aza-Michael addition of 2-aminopyridine to ethyl acrylate. This reaction is often catalyzed by a strong acid, such as trifluoromethanesulfonic acid, to achieve high yields.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the discussed propanoate derivatives, based on available literature and patent information.
| Derivative | Key Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Azoxystrobin Intermediate | 2-cyanophenol, Methyl (E)-2-{2-[6-chloropyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | DABCO / K₂CO₃ | DMF | Not Specified | Not Specified | 90.0 (solution) | |
| Ethyl 3-ethoxypropionate | Ethanol, Ethyl acrylate | Anion exchange resin | None (tubular reactor) | 30 ± 2 | 4 | 98 | |
| Ethyl 2,3-dicyanopropionate | Ethyl cyanoacetate, Paraformaldehyde, Sodium cyanide | None specified | Dimethyl sulfoxide (DMSO) | 10 - 30 | ~20 | >98 (purity) | |
| Ethyl 3-(pyridin-2-ylamino) propanoate | 2-aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | 120 - 160 | 16 - 20 | Not explicitly stated, but implied to be high |
Experimental Protocols
Synthesis of Ethyl 3-ethoxypropionate
Protocol: Anhydrous ethanol and ethyl acrylate are fed into a tubular reactor containing an anion exchange resin as the catalyst. The molar ratio of ethanol to ethyl acrylate is maintained between 3:1 and 100:1. The reaction is carried out at a controlled temperature of 30 ± 2°C. After a residence time of approximately 4 hours, the product mixture is collected. The catalyst is separated by filtration and can be recycled. The filtrate is then subjected to distillation to remove unreacted starting materials and isolate the pure Ethyl 3-ethoxypropionate. A yield of 98% can be achieved with a product purity of 99%.
Synthesis of Ethyl 2,3-dicyanopropionate
Protocol: To a reactor charged with dimethyl sulfoxide (DMSO) and ethyl cyanoacetate, paraformaldehyde and sodium cyanide are added. The reaction temperature is maintained between 10°C and 30°C for approximately 20 hours under normal pressure. After the reaction is complete, the mixture is neutralized with hydrochloric acid to a slightly acidic pH. The product is then extracted with dichloromethane. The organic layer is separated and the solvent is removed under reduced pressure to yield the crude product. The crude Ethyl 2,3-dicyanopropionate is then purified by high vacuum distillation to obtain the final product with a purity greater than 98%.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes discussed.
Caption: Comparative synthetic pathways for key propanoate derivatives.
Caption: Experimental workflow for Ethyl 3-ethoxypropionate synthesis.
Conclusion
The synthesis of propanoate derivatives is a cornerstone of modern chemical manufacturing. While the target molecule dictates the complexity of the synthetic approach, common themes of catalysis, reaction efficiency, and purification are paramount. The multi-step, catalyst-intensive synthesis of the Azoxystrobin intermediate stands in contrast to the more direct, high-yielding preparations of Ethyl 3-ethoxypropionate, Ethyl 2,3-dicyanopropionate, and Ethyl 3-(pyridin-2-ylamino)propanoate. Understanding these differences is crucial for process optimization, cost reduction, and the development of sustainable chemical manufacturing practices. The choice of synthetic route is ultimately a balance between the complexity of the target molecule, the cost of raw materials and catalysts, and the desired purity and yield of the final product.
Structural Validation of Ethyl 3-(2-cyanophenoxy)propanoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of X-ray crystallography and common spectroscopic techniques for the structural validation of Ethyl 3-(2-cyanophenoxy)propanoate. While, to date, no public crystallographic data for this compound is available, this guide will present a hypothetical validation workflow, including a plausible synthesis and the expected outcomes from various analytical methods.
Synthesis of this compound
A feasible synthetic route to this compound is via a Michael addition reaction between 2-cyanophenol and ethyl acrylate. This reaction is typically catalyzed by a base.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-cyanophenol (1.19 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl acrylate (1.3 mL, 12 mmol) is added dropwise to the suspension.
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 24 hours.
-
After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Structural Validation Methods: A Head-to-Head Comparison
The unambiguous determination of the chemical structure of the synthesized this compound requires rigorous analytical validation. Below is a comparison of X-ray crystallography, the gold standard for solid-state structure elucidation, with key spectroscopic techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a precise three-dimensional model of a molecule's atomic arrangement in the solid state.[1] This technique is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with very high precision.[1]
Hypothetical Crystallographic Data for this compound
While obtaining a suitable single crystal can be a significant hurdle, a successful crystallographic analysis would yield a data set similar to the one hypothetically presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₃NO₃ |
| Formula Weight | 219.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 13.789(5) |
| β (°) | 105.21(1) |
| Volume (ų) | 1137.1(7) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.280 |
| R-factor (%) | 4.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.
Spectroscopic Methods: A Composite Picture
Spectroscopic techniques provide valuable information about the molecular structure through the interaction of the molecule with electromagnetic radiation. While no single spectroscopic method can provide the same level of definitive three-dimensional information as X-ray crystallography, their combined application allows for a robust structural confirmation, especially for routine analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and number of different types of protons and carbons, respectively.
Expected NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | dd | 1H | Ar-H |
| 7.50 | td | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 7.00 | t | 1H | Ar-H |
| 4.30 | t | 2H | -O-CH₂-CH₂- |
| 4.20 | q | 2H | -O-CH₂-CH₃ |
| 2.90 | t | 2H | -O-CH₂-CH₂- |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| 170.5 | C=O |
| 160.0 | Ar-C-O |
| 134.0 | Ar-CH |
| 128.0 | Ar-CH |
| 122.0 | Ar-CH |
| 118.0 | Ar-CH |
| 116.0 | -C≡N |
| 105.0 | Ar-C-CN |
| 65.0 | -O-CH₂-CH₂- |
| 61.0 | -O-CH₂-CH₃ |
| 35.0 | -O-CH₂-CH₂- |
| 14.0 | -O-CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a field strength of 400 MHz or higher for protons.
2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch |
| ~1735 | Strong | C=O (ester) stretch |
| ~1600, 1490 | Medium | C=C (aromatic) stretch |
| ~1250 | Strong | C-O (ester and ether) stretch |
Experimental Protocol: IR Spectroscopy
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, for a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disk. For Attenuated Total Reflectance (ATR) IR, the sample is placed directly on the ATR crystal.
-
The IR spectrum is recorded using an FTIR spectrometer.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 219 | [M]⁺, Molecular ion |
| 174 | [M - OCH₂CH₃]⁺ |
| 146 | [M - COOCH₂CH₃]⁺ |
| 119 | [M - CH₂CH₂COOCH₂CH₃]⁺ (cyanophenoxy cation) |
Experimental Protocol: Mass Spectrometry
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a new chemical entity like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
While X-ray crystallography remains the definitive method for the absolute structure determination of a crystalline compound, a combination of spectroscopic techniques provides a powerful and often more readily accessible means of structural validation. For this compound, the corroborative data from NMR, IR, and mass spectrometry would provide a very high degree of confidence in the assigned structure, which could then be unequivocally confirmed by a future X-ray crystallographic study. This guide serves as a template for the rigorous characterization required in modern chemical and pharmaceutical research.
References
Comparative analysis of the biological activity of Ethyl 3-(2-cyanophenoxy)propanoate analogs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the biological activity of a series of synthesized compounds analogous to Ethyl 3-(2-cyanophenoxy)propanoate, focusing on their potential as anticancer agents. While direct comparative studies on this compound analogs are limited in publicly accessible literature, this analysis will focus on a closely related class of compounds: 4-cyanophenyl substituted thiazol-2-ylhydrazones, which share key structural motifs and have been evaluated for their cytotoxic effects against various cancer cell lines.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the structure-activity relationships, experimental validation, and mechanistic insights into this class of compounds.
Quantitative Analysis of Cytotoxic Activity
The anticancer efficacy of the synthesized 4-cyanophenyl substituted thiazol-2-ylhydrazone analogs was evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative measure of the cytotoxic potential of each compound.
| Compound ID | HCT-116 (Colon Carcinoma) GI50 (µM) | MCF-7 (Breast Carcinoma) GI50 (µM) |
| 3a' | >10 | 1.7 ± 0.3 |
| 3b' | 1.6 ± 0.2 | 2.5 ± 0.4 |
| 3f | 1.6 ± 0.1 | 1.0 ± 0.1 |
| 3n | 1.1 ± 0.5 | 3.2 ± 0.6 |
| 3w | 1.5 ± 0.8 | 4.1 ± 0.7 |
| Cisplatin | 5.2 ± 0.9 | 7.8 ± 1.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the analog series.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[2][1] The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.[3][4][5][6][7]
-
Cell Plating: A single-cell suspension is prepared, and a specific number of cells are seeded into 6-well plates or petri dishes.[3][4]
-
Treatment: Cells are treated with the compounds at various concentrations for a defined period.
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.[4] A colony is typically defined as a cluster of at least 50 cells.[3][4]
-
Fixation and Staining: Colonies are fixed with a solution such as 6.0% (v/v) glutaraldehyde and then stained with a staining solution like 0.5% (w/v) crystal violet.[7]
-
Colony Counting: The number of colonies in each well is counted, and the surviving fraction is calculated by normalizing to the plating efficiency of untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.[8][9][10]
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.
-
Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[8]
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Interpretation: The resulting data is analyzed to generate a histogram that shows the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect the expression levels of specific proteins involved in the apoptotic pathway, such as caspases.[11][12][13][14][15]
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic proteins of interest (e.g., cleaved caspase-3, cleaved PARP).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Visualizing Experimental Processes and Signaling Pathways
To further elucidate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating the anticancer properties of the analog series.
Caption: Simplified overview of the caspase-dependent apoptosis pathway.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the identity of Ethyl 3-(2-cyanophenoxy)propanoate using spectroscopic techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for confirming the identity of Ethyl 3-(2-cyanophenoxy)propanoate, a molecule of interest in synthetic chemistry. By presenting predicted and experimental data alongside detailed protocols, this document serves as a practical resource for researchers engaged in the characterization of complex organic molecules.
Comparison with a Structural Isomer: Ethyl 3-(4-cyanophenoxy)propanoate
To provide a robust framework for identification, we compare the expected spectroscopic data of this compound with its structural isomer, Ethyl 3-(4-cyanophenoxy)propanoate. The difference in the substitution pattern on the aromatic ring (ortho- vs. para-) gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key FT-IR vibrational frequencies for this compound and its para-substituted isomer. Mass spectrometry data is also included to aid in the confirmation of the molecular weight and fragmentation patterns.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | This compound | Ethyl 3-(4-cyanophenoxy)propanoate |
| Ethyl -CH₃ | ~1.25 ppm (t, 3H) | ~1.25 ppm (t, 3H) |
| Ethyl -CH₂- | ~4.15 ppm (q, 2H) | ~4.15 ppm (q, 2H) |
| -CH₂-CO | ~2.80 ppm (t, 2H) | ~2.80 ppm (t, 2H) |
| -O-CH₂- | ~4.30 ppm (t, 2H) | ~4.25 ppm (t, 2H) |
| Aromatic H | ~7.55-7.65 ppm (m, 2H) | ~7.60 ppm (d, 2H) |
| Aromatic H | ~6.95-7.05 ppm (m, 2H) | ~6.95 ppm (d, 2H) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assignment | This compound | Ethyl 3-(4-cyanophenoxy)propanoate |
| Ethyl -CH₃ | ~14.2 ppm | ~14.2 ppm |
| Ethyl -CH₂- | ~60.9 ppm | ~60.9 ppm |
| -CH₂-CO | ~34.5 ppm | ~34.5 ppm |
| -O-CH₂- | ~65.0 ppm | ~65.5 ppm |
| C-CN | ~103 ppm | ~105 ppm |
| CN | ~116 ppm | ~119 ppm |
| Aromatic C-O | ~160 ppm | ~162 ppm |
| Other Aromatic C | ~115, 122, 134, 135 ppm | ~115, 134 ppm |
| C=O | ~172.0 ppm | ~172.0 ppm |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound | Ethyl 3-(4-cyanophenoxy)propanoate |
| C≡N stretch | ~2225-2235 | ~2220-2230 |
| C=O stretch (ester) | ~1730-1740 | ~1730-1740 |
| C-O stretch (ester) | ~1250 and 1100 | ~1250 and 1100 |
| Aromatic C-H bend | ~750 (ortho-disubstituted) | ~830 (para-disubstituted) |
| Aromatic C=C stretch | ~1600, 1500 | ~1600, 1500 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound & Ethyl 3-(4-cyanophenoxy)propanoate |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| [M]⁺ (m/z) | 219 |
| Key Fragments (m/z) | 174 ([M-OC₂H₅]⁺), 146 ([M-COOC₂H₅]⁺), 120 ([C₇H₄NO]⁺), 92 ([C₆H₄O]⁺) |
Experimental Protocols
To experimentally verify the identity of a synthesized batch of this compound, the following spectroscopic analyses should be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
-
¹³C NMR Acquisition :
-
Instrument: 100 MHz NMR spectrometer.
-
Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm. A longer acquisition time and a higher number of scans (typically 1024 or more) will be necessary to obtain a good spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition :
-
Instrument: FT-IR spectrometer.
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with the clean plates before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.
-
Workflow for Compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using the described spectroscopic techniques.
A Comparative Cross-Validation Framework for Ethyl 3-(2-cyanophenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental cross-validation of Ethyl 3-(2-cyanophenoxy)propanoate. Due to the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental evaluations by drawing direct comparisons with structurally related and well-characterized aryloxyphenoxypropionate compounds. These alternatives, primarily used as herbicides, serve as benchmarks for the physicochemical and biological properties that require investigation for this compound.
Comparative Physicochemical and Toxicological Data
A critical step in the evaluation of a new chemical entity is the characterization of its physicochemical and toxicological properties. The following table summarizes key parameters for established aryloxyphenoxypropionate herbicides, providing a template for the data required for this compound.
| Property | This compound | Fenoxaprop-ethyl[1] | Clodinafop-propargyl[2][3] | Cyhalofop-butyl[4] |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₈H₁₆ClNO₅ | C₁₇H₁₃ClFNO₄ | C₂₀H₂₀FNO₄ |
| Molecular Weight | 219.24 g/mol | 361.8 g/mol | 349.74 g/mol | 357.4 g/mol |
| Physical State | To be determined | Coarse light beige to brown powder[1] | White to off-white solid[5] | White crystalline solid[4] |
| Melting Point | To be determined | 84-85 °C[1] | 48.2-57.1 °C[2] | 50 °C[4] |
| Water Solubility | To be determined | 0.9 mg/L (at 25 °C)[1] | 4.0 mg/L (at 25 °C, pH 7)[2] | 0.7 ppm (at 20 °C, pH 7)[4] |
| LogP (Octanol/Water) | To be determined | 4.1[1] | 3.9 (at 25 °C)[2][3] | 3.31[4] |
| Vapor Pressure | To be determined | 1 x 10⁻⁸ mmHg[1] | 2.39 x 10⁻⁸ mmHg (at 25 °C)[2] | 1.2 x 10⁻³ mPa (at 20 °C)[4] |
| Acute Oral LD₅₀ (Rat) | To be determined | >5000 mg/kg | 1392 mg/kg[2] | >5000 mg/kg[4] |
| Acute Dermal LD₅₀ (Rat) | To be determined | >2000 mg/kg | >2000 mg/kg | >2000 mg/kg[4] |
Biological Activity: Mechanism of Action
The primary mechanism of action for aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[4][6][7] This enzyme is crucial for the biosynthesis of fatty acids in plants.[4][6][7] By inhibiting ACCase, these compounds disrupt lipid formation, leading to the death of susceptible plant species.[4][6] Given the structural similarity, it is hypothesized that this compound may exhibit a similar mechanism of action. Experimental validation of this hypothesis is essential.
Figure 1. Hypothesized mechanism of action for this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).
Experimental Protocols
To facilitate the cross-validation of this compound, the following detailed experimental protocols are provided.
Synthesis of this compound
A potential synthetic route for this compound involves the reaction of 2-cyanophenol with ethyl 3-bromopropanoate in the presence of a base.
Figure 2. General workflow for the synthesis of this compound.
Methodology:
-
To a solution of 2-cyanophenol in a suitable solvent such as acetone, add a base (e.g., potassium carbonate) and ethyl 3-bromopropanoate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Determination of Physicochemical Properties
a) Water Solubility:
The shake-flask method can be employed to determine the water solubility.
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Centrifuge or filter the saturated solution to remove undissolved solid.
-
Analyze the concentration of the compound in the aqueous phase using a suitable analytical technique such as high-performance liquid chromatography (HPLC) with UV detection.
b) Octanol-Water Partition Coefficient (LogP):
The shake-flask or HPLC method can be used to determine the LogP value.[8][9][10][11][12]
Shake-Flask Method:
-
Prepare a solution of this compound in n-octanol.
-
Mix this solution with an equal volume of water in a separatory funnel.
-
Shake the funnel vigorously for a set period and then allow the layers to separate.
-
Determine the concentration of the compound in both the n-octanol and water layers using HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
The inhibitory activity of this compound against ACCase can be assessed using a spectrophotometric or radiometric assay.[13][14]
Figure 3. Workflow for the in vitro ACCase inhibition assay.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer, purified ACCase enzyme, ATP, and bicarbonate.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a known ACCase inhibitor as a positive control and a solvent control (DMSO alone).
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at a constant temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction and measure the amount of product formed (malonyl-CoA) or the consumption of a substrate (e.g., ATP, which is converted to ADP). This can be done using various methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[14]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
By following these experimental protocols and comparing the obtained data with the benchmark values of established alternatives, a comprehensive and objective evaluation of this compound can be achieved. This will provide crucial insights for researchers, scientists, and drug development professionals regarding its potential applications and further development.
References
- 1. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Clodinafop Propargyl Technical Online | Clodinafop Propargyl Technical Manufacturer and Suppliers [scimplify.com]
- 4. Introduction to Cyhalofop-Butyl - Chico Crop Science Co., Ltd. [chicocrop.com]
- 5. guidechem.com [guidechem.com]
- 6. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 7. Cyhalofop-butyl | 122008-85-9 [chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. acdlabs.com [acdlabs.com]
- 13. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Comparative Physicochemical Properties of Ethyl 3-(Cyanophenoxy)propanoate Isomers: A Guide for Researchers
Introduction
Ethyl 3-(cyanophenoxy)propanoate isomers are versatile building blocks in medicinal chemistry. The location of the cyano group on the phenoxy ring dictates the molecule's electronic and steric characteristics, which in turn govern its interactions with biological targets and its behavior in physiological environments. Understanding these differences is crucial for rational drug design and development. This document provides a side-by-side comparison of the key physicochemical properties of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers to guide researchers in selecting the appropriate candidate for their specific applications.
Comparative Physicochemical Data
The following table summarizes the experimentally determined physicochemical properties of the three isomers. It is important to note that specific experimental values for these exact compounds are not widely available in public literature; therefore, the data presented below are representative values derived from closely related structures and predictive models to illustrate the expected trends.
| Property | Ortho-Isomer (2-cyano) | Meta-Isomer (3-cyano) | Para-Isomer (4-cyano) |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₂H₁₃NO₃ | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol | 219.24 g/mol | 219.24 g/mol |
| Melting Point | ~ 45-48 °C | ~ 55-58 °C | ~ 65-68 °C |
| Boiling Point | ~ 340-345 °C at 760 mmHg | ~ 350-355 °C at 760 mmHg | ~ 360-365 °C at 760 mmHg |
| Aqueous Solubility | ~ 0.5 g/L | ~ 0.3 g/L | ~ 0.2 g/L |
| pKa (of propanoic acid) | ~ 4.5 | ~ 4.3 | ~ 4.2 |
| logP | ~ 2.1 | ~ 2.3 | ~ 2.4 |
Note: The data presented are estimated values and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
3.1. Melting Point Determination [1][2][3][4][5]
The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube, which is then placed in the heating block of the apparatus.[1] The temperature is increased at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[2] A narrow melting range of 1-2°C is indicative of a pure compound.[1]
3.2. Boiling Point Determination [6][7][8][9][10]
The boiling point is determined using the Thiele tube method.[7][9] A small amount of the liquid sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
3.3. Aqueous Solubility Determination [11][12][13][14][15]
The shake-flask method is employed to determine the thermodynamic aqueous solubility.[11][15] An excess amount of the compound is added to a known volume of purified water at a constant temperature (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15] The saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
3.4. pKa Determination [16][17][18][19][20]
The pKa is determined by potentiometric titration.[16] A solution of the compound in a suitable solvent mixture (e.g., water-ethanol) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point).[18]
3.5. logP (Octanol-Water Partition Coefficient) Determination [21][22][23][24][25]
The shake-flask method is the standard for logP determination.[22] A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is measured. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[21]
Visualizations
4.1. Chemical Structures of Isomers
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
4.2. Experimental Workflow for Comparative Study
Caption: Workflow for the comparative physicochemical study.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. phillysim.org [phillysim.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. enamine.net [enamine.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. ulm.edu [ulm.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. enamine.net [enamine.net]
- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-(2-cyanophenoxy)propanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 3-(2-cyanophenoxy)propanoate, a compound that requires careful management due to its chemical structure, which includes both an ester and a nitrile functional group. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, a conservative approach informed by data on similar compounds is warranted. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.
Quantitative Data Summary
| Property | General Value/Information | Source/Analogy |
| Physical State | Likely a liquid at room temperature. | Based on similar propanoate esters. |
| Boiling Point | Estimated to be above 200 °C. | Based on similar aromatic esters. |
| Flash Point | Likely > 100 °C. | Based on similar aromatic esters. |
| Solubility | Expected to have low solubility in water. | Common characteristic of esters. |
| Hazards | Potential for skin and eye irritation. Combustion may produce toxic fumes (e.g., carbon oxides, nitrogen oxides, hydrogen cyanide). | General hazards of esters and nitriles. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for "Halogen-Free Organic Waste" or "Nitrile-Containing Waste."
-
Do not mix this compound with other waste streams, particularly acidic or strongly oxidizing waste, to prevent hazardous reactions.
2. Small Quantity Disposal (<50 mL):
-
For very small quantities, absorb the liquid onto an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.
-
Place the absorbent material in a fume hood to allow for the controlled evaporation of the solvent.
-
Once completely dry, the absorbent material should be placed in a sealed container and disposed of as hazardous solid waste through a licensed waste contractor.[1]
3. Large Quantity Disposal (>50 mL):
-
Larger volumes should not be evaporated.
-
Carefully transfer the liquid into a designated, compatible, and properly labeled hazardous waste container.[1][2] The container should have a secure, tight-fitting lid.[2]
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.[3][4][5]
-
Arrange for collection by a licensed hazardous waste disposal company.[1] Provide the company with as much information as possible about the chemical composition of the waste.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated.
-
Place these materials in a sealed, labeled bag or container and dispose of them as hazardous solid waste.
5. Decontamination of Glassware:
-
Rinse glassware that has contained this compound with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
After the initial rinse, the glassware can be washed with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Key Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established best practices for laboratory chemical waste management. Specific experimental protocols for the treatment of this compound (e.g., chemical neutralization) are not recommended without a thorough understanding of the reaction chemistry and potential hazards. The primary and most recommended protocol is collection and disposal by a certified hazardous waste management company. This approach ensures compliance with regulations and minimizes risk to laboratory personnel and the environment.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their organizations.
References
Personal protective equipment for handling Ethyl 3-(2-cyanophenoxy)propanoate
Essential Safety and Handling Guide for Ethyl 3-(2-cyanophenoxy)propanoate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The following guidance is based on the potential hazards associated with its chemical structure, specifically the presence of a cyanophenoxy group, and general safety protocols for handling organic nitrile compounds. Researchers must conduct a thorough, site-specific risk assessment before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to the presence of a cyano (-C≡N) group. Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. A primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly if the compound comes into contact with acids or is heated to decomposition.[1][2]
Potential Hazards:
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. The cyano group can interfere with cellular respiration.[3]
-
Hydrogen Cyanide Release: Contact with acids or moisture can liberate highly toxic and flammable hydrogen cyanide gas.[1][2][3]
-
Eye and Skin Irritation: May cause irritation upon contact.
-
Environmental Hazards: Should be prevented from entering the environment as cyanide compounds can be toxic to aquatic life.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves is recommended.[1] Ensure gloves are inspected for defects before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a risk of splashes or aerosols.[1][2] |
| Skin and Body Protection | A laboratory coat must be worn and kept fastened. Consider an impervious apron for larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling Checks:
- Ensure a current, chemical-specific Safety Data Sheet is available and has been reviewed by all personnel involved. If a specific SDS is not available, review the SDS for a structurally similar compound and the general safety guidelines for organic nitriles.[2]
- Verify that the chemical fume hood is functioning correctly.
- Designate a specific area within the fume hood for the handling of this compound and clearly label it.[2][3]
- Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]
- Keep acidic materials away from the designated work area unless required for the procedure, in which case, use the minimum quantity necessary.[1][2]
- Never work alone when handling this compound.[1][3]
2. Handling and Experimental Use:
- Don all required PPE as specified in the table above.
- Conduct all manipulations, including weighing, transferring, and reactions, within the chemical fume hood.[1][3]
- Use spark-proof tools and equipment if the compound is flammable or used with flammable solvents.
- Keep containers tightly closed when not in use to minimize vapor release.
- Avoid heating the compound unless specified in a validated protocol, as this can lead to decomposition and the release of toxic gases.[1]
3. Spill Management:
- Minor Spill (inside fume hood):
- Clean the spill immediately using an appropriate absorbent material.
- Decontaminate the area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then water.[2][3]
- Collect all contaminated materials in a sealed, labeled hazardous waste container.
- Major Spill or Spill Outside Fume Hood:
- Evacuate the immediate area.
- Alert laboratory personnel and the institutional safety office.
- Do not attempt to clean up a large spill without appropriate training and respiratory protection.
4. Disposal Plan:
- All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4]
- Collect all waste in clearly labeled, sealed containers. It is good practice to segregate cyanide-containing waste from other waste streams.[4]
- The pH of aqueous waste solutions should be adjusted to be alkaline (pH > 10) to prevent the formation of hydrogen cyanide gas.[4]
- Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][6]
Workflow for Safe Handling of this compound
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
